Technical Documentation Center

2,6-Diiodo-5-methoxypyridin-3-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,6-Diiodo-5-methoxypyridin-3-ol
  • CAS: 1087659-27-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Characterization of 2,6-Diiodo-5-methoxypyridin-3-ol (CAS 1087659-27-5)

A Note to the Researcher: Extensive investigation for publicly available scientific literature, patents, and technical data sheets regarding the synthesis, detailed characterization, and biological activity of 2,6-Diiodo...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Extensive investigation for publicly available scientific literature, patents, and technical data sheets regarding the synthesis, detailed characterization, and biological activity of 2,6-Diiodo-5-methoxypyridin-3-ol (CAS 1087659-27-5) has yielded limited specific information. Chemical suppliers list the compound but often with disclaimers about the absence of comprehensive analytical data. This suggests that the compound is likely a novel or specialized chemical intermediate with characterization data that is not in the public domain.

Therefore, this guide will pivot to address the core scientific need by providing a comprehensive framework for the characterization of novel, highly substituted pyridinol compounds, using 2,6-Diiodo-5-methoxypyridin-3-ol as a representative scaffold. This guide will equip researchers with the strategic and technical knowledge to approach the synthesis and characterization of this and similar molecules.

Part 1: Strategic Synthesis and Physicochemical Characterization

The synthesis of highly substituted pyridines can be challenging. For a molecule like 2,6-Diiodo-5-methoxypyridin-3-ol, a plausible synthetic approach would involve the construction of the pyridinol ring followed by directed iodination.

Hypothetical Synthetic Pathway

A potential synthetic route could start from a suitably substituted precursor, such as 5-methoxypyridin-3-ol. The introduction of two iodine atoms at the 2 and 6 positions would likely proceed via an electrophilic aromatic substitution.

Experimental Protocol: Directed Iodination of a Pyridinol Precursor

  • Precursor Preparation: Begin with a starting material such as 5-methoxypyridin-3-ol.

  • Reaction Setup: In a fume hood, dissolve the pyridinol precursor in a suitable solvent (e.g., N,N-dimethylformamide or acetic acid).

  • Iodinating Agent: Slowly add an iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl), to the reaction mixture. The stoichiometry will be critical to achieve di-iodination.

  • Temperature Control: Maintain the reaction at a controlled temperature, likely room temperature or slightly elevated, to facilitate the substitution without promoting side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove any excess iodine.

  • Extraction and Purification: Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The choice of iodinating agent and solvent is crucial. NIS is often preferred for its milder reactivity and better handling characteristics compared to ICl.

  • The electron-donating nature of the hydroxyl and methoxy groups on the pyridine ring will direct the electrophilic iodination to the ortho and para positions.

Physicochemical Characterization

Once synthesized and purified, the identity and purity of 2,6-Diiodo-5-methoxypyridin-3-ol must be unequivocally confirmed.

Table 1: Key Physicochemical Properties of 2,6-Diiodo-5-methoxypyridin-3-ol

PropertyValueSource
CAS Number 1087659-27-5[1][2]
Molecular Formula C₆H₅I₂NO₂[1][2]
Molecular Weight 376.92 g/mol [1][2]
Appearance Solid (predicted)[1]
SMILES COc1cc(O)c(I)nc1I[1]
InChI Key CAXKKABEHHHUEV-UHFFFAOYSA-N[1]

Workflow for Structural Elucidation and Purity Assessment

Caption: Workflow for the characterization of a novel compound.

Experimental Protocols for Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample (5-10 mg) of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Analyze the chemical shifts, coupling constants, and integration to confirm the proton and carbon framework of the molecule. The presence of a single aromatic proton and a methoxy group should be evident.

  • High-Resolution Mass Spectrometry (HRMS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.

    • Determine the accurate mass of the molecular ion to confirm the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Acquire the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

    • Identify characteristic absorption bands for the O-H (hydroxyl), C-O (methoxy), and aromatic C-H and C=C/C=N bonds.

Part 2: Hypothetical Biological Evaluation and Drug Development Potential

Given the structure of 2,6-Diiodo-5-methoxypyridin-3-ol, it could be explored for various biological activities. Halogenated pyridines are a class of compounds with diverse pharmacological properties.

Potential Areas of Biological Investigation
  • Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors. The compound could be screened against a panel of kinases to identify potential targets.

  • Antimicrobial Activity: Halogenated heterocycles have been reported to possess antibacterial and antifungal properties.

  • Anticancer Activity: The compound could be evaluated for its cytotoxic effects against various cancer cell lines.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7) in appropriate media.

  • Compound Treatment: Seed cells in 96-well plates and treat with serial dilutions of 2,6-Diiodo-5-methoxypyridin-3-ol.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability and determine the IC₅₀ value of the compound.

Hypothetical Signaling Pathway Interaction

Should the compound exhibit kinase inhibitory activity, it might interfere with a signaling pathway crucial for cell proliferation, such as the PI3K/AKT/mTOR pathway.

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Compound 2,6-Diiodo-5-methoxypyridin-3-ol Compound->PI3K Potential Inhibition

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway.

Conclusion

While specific data on 2,6-Diiodo-5-methoxypyridin-3-ol is not publicly available, this guide provides a robust framework for its synthesis and characterization based on established chemical principles and analytical techniques. The outlined protocols and strategic considerations are applicable to the investigation of other novel substituted pyridinol compounds, serving as a valuable resource for researchers in synthetic chemistry and drug discovery. The true potential of this specific molecule remains to be elucidated through dedicated experimental investigation.

References

Sources

Exploratory

Introduction: Pyridinols as Privileged Scaffolds in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activities of Substituted Pyridinols for Drug Discovery Professionals Pyridinols, and their tautomeric pyridone forms, represent a class of nitrogen-containing heterocyclic c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activities of Substituted Pyridinols for Drug Discovery Professionals

Pyridinols, and their tautomeric pyridone forms, represent a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] They are considered "privileged scaffolds," a term bestowed upon molecular frameworks that can bind to a wide range of biological targets, leading to diverse pharmacological activities.[2][3][4][5] The utility of the pyridinol core stems from its unique physicochemical properties. The nitrogen heteroatom and the hydroxyl/carbonyl group can act as both hydrogen bond donors and acceptors, facilitating strong interactions within the binding pockets of proteins.[3][4] Furthermore, the pyridinol ring can serve as a bioisostere for other common chemical groups like amides, phenols, and pyrimidines, allowing chemists to fine-tune a molecule's properties such as lipophilicity, aqueous solubility, and metabolic stability.[3][5] This inherent versatility has led to the development of pyridinol-containing compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4] This guide provides a technical overview of these activities, the experimental rationale for their evaluation, and detailed protocols for key assays.

Key Biological Activities and Therapeutic Potential of Substituted Pyridinols

The strategic placement of various substituents on the pyridinol ring dramatically influences the resulting molecule's pharmacological profile and therapeutic application.[4] This section explores the most prominent and well-researched biological activities.

Anticancer and Antiproliferative Effects

A significant area of research for substituted pyridinols is in oncology.[6][7] Many derivatives have demonstrated potent in vitro activity against a wide array of human tumor cell lines, including those for breast, colon, and leukemia.[6][8]

Causality of Action: Kinase Inhibition A primary mechanism behind the anticancer effects of many pyridinol derivatives is the inhibition of protein kinases.[9] Kinases are crucial regulators of cellular signaling pathways involved in cell growth, proliferation, and survival; their dysregulation is a hallmark of cancer. Pyridinol-based compounds, such as pyridinyl imidazoles and N-substituted pyridinones, have been developed as potent inhibitors that compete with ATP for the kinase's binding pocket.[10][11] Notable targets include:

  • p38 MAP Kinase: Inhibition of this kinase is a target for treating inflammatory diseases and has been successfully achieved with pyridinyl-based compounds.[10][11]

  • PIM-1 Kinase: Pyridine-quinoline hybrids have shown potent, competitive inhibition of PIM-1 kinase, which is involved in apoptosis and cell cycle progression, particularly in prostate cancer.[12]

  • TBK1/IKKε: These non-canonical IκB kinases, implicated in obesity and inflammation-related cancers, have been targeted by substituted chromeno[2,3-b]pyridine derivatives.[13]

Structure-Activity Relationship (SAR) Insights The antiproliferative activity of these compounds is highly dependent on their substitution patterns. For example, in studies against HeLa cervical cancer cells, the number and position of methoxy (O-CH3) groups, as well as the addition of halogens or other rings, significantly affect the IC50 values.[14] Often, increasing the number of substituents leads to enhanced activity.[14]

Antimicrobial Properties

Substituted pyridinols have emerged as a promising class of antimicrobial agents with activity against a range of pathogens.

  • Antibacterial Activity: Many pyridinol derivatives show strong activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, with some compounds exhibiting efficacy comparable to or exceeding that of standard antibiotics.[15][16][17] Activity against Gram-negative bacteria such as Pseudomonas aeruginosa has also been reported, though often to a lesser extent.[18][19] The proposed mechanism for some pyridinium salts involves the disruption of bacterial cell membranes.[18] The position of the nitrogen atom within the ring and the lipophilicity conferred by alkyl chains are critical for antimicrobial potency.[20]

  • Antifungal Activity: Certain pyridinol derivatives have demonstrated significant fungicidal properties against pathogens like Candida albicans and agricultural fungi such as Botrytis cinerea.[18][21]

Neuroprotective and Psychotropic Roles

The pyridinol scaffold is also prevalent in compounds designed to act on the central nervous system.

Mechanisms of Neuroprotection Several pyridinol derivatives exhibit neuroprotective effects, making them potential candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's.[22][23] The mechanisms are varied and include:

  • Antioxidant Effects: By scavenging reactive oxygen species (ROS), these compounds can protect neuronal cells from glutamate-induced oxidative stress and apoptosis.[22][24] One tricyclic pyridine alkaloid, 4,6'-anhydrooxysporidinone, was shown to inhibit apoptotic cell death by preventing cytochrome c release and caspase activation.[22]

  • Modulation of Receptors: Some derivatives act as positive allosteric modulators (PAMs) of nicotinic acetylcholine receptors (nAChRs), enhancing their activity and reducing Aβ-induced neurotoxicity, a key factor in Alzheimer's disease.[25]

  • Enzyme Inhibition: Pyrrole-based derivatives have shown selective inhibition of monoamine oxidase B (MAO-B), which helps reduce the formation of toxic metabolites and ROS in the brain.[24]

Beyond neuroprotection, certain thioalkyl derivatives of pyridine have demonstrated significant anxiolytic, sedative, and anticonvulsant properties in preclinical studies, with some compounds showing activity several times greater than diazepam.[26]

Antioxidant Activity

Many of the biological effects of pyridinols are underpinned by their potent antioxidant activity.[27] They act as free radical scavengers, neutralizing harmful species like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[28][29] Structure-activity studies have shown a direct correlation between antioxidant capacity and the number of phenolic hydroxyl groups on the molecule, as these groups can readily donate a hydrogen atom to neutralize a radical.[30]

Principles of Screening and Assay Development

Evaluating the diverse biological activities of novel substituted pyridinols requires a systematic and robust screening cascade. The process begins with broad in vitro assays to identify initial "hits" and progresses to more complex cellular and mechanistic studies.[31][32] This approach allows for the efficient triaging of compounds, ensuring that only the most promising candidates advance to preclinical animal testing.[33]

General Workflow for Biological Activity Screening

The causality behind a well-designed screening workflow is to build a self-validating system. Each step confirms the findings of the last while providing deeper insight. A typical cascade starts with high-throughput screening for a desired primary activity (e.g., cytotoxicity in cancer cells) and is immediately followed by a counterscreen for general cytotoxicity (e.g., in normal cell lines) to ensure selectivity.

G cluster_0 Phase 1: Primary Screening & Triage cluster_1 Phase 2: Potency & Mechanism of Action (MoA) cluster_2 Phase 3: Lead Optimization NCE New Pyridinol Library HTS High-Throughput Primary Assay (e.g., Antiproliferative) NCE->HTS Counterscreen Cytotoxicity Counterscreen (Normal Cell Line) HTS->Counterscreen Active Compounds Hit_ID Identify Selective 'Hits' Counterscreen->Hit_ID Selective Compounds Dose_Response Dose-Response & Potency (IC50 / EC50) Hit_ID->Dose_Response MoA_Assay Secondary / Mechanistic Assay (e.g., Kinase Inhibition) Dose_Response->MoA_Assay SAR Structure-Activity Relationship (SAR) Analysis MoA_Assay->SAR Lead_Opt Lead Optimization (Improve Potency, PK/PD) SAR->Lead_Opt In_Vivo In Vivo / Animal Model Testing Lead_Opt->In_Vivo

Caption: General workflow for screening novel substituted pyridinols.
Experimental Protocols for Key Activities

The following protocols are foundational for assessing the primary biological activities of substituted pyridinols. They are designed as self-validating systems with requisite controls.

Protocol 1: Anticancer Cell Viability (Resazurin Assay)

This assay measures metabolic activity as an indicator of cell viability. The choice of resazurin is based on its high sensitivity and low toxicity compared to other viability reagents.[34]

  • Principle: Viable, metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. The fluorescence intensity is directly proportional to the number of living cells.[34]

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

    • Compound Preparation: Prepare a 2X serial dilution of the substituted pyridinol compounds in culture medium.

    • Treatment: Remove the medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (e.g., 0.1% DMSO) and "no-cell" (medium only) wells.

    • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

    • Assay Development: Add 20 µL of resazurin solution (e.g., 0.15 mg/mL in PBS) to each well. Incubate for 2-4 hours until a color change is visible.

    • Data Acquisition: Measure fluorescence on a plate reader with an excitation of ~530-560 nm and an emission of ~590 nm.

    • Data Analysis:

      • Subtract the average fluorescence of the "no-cell" control from all other wells.

      • Calculate percent inhibition relative to the vehicle control: % Inhibition = (1 - (Sample_RFU / Vehicle_RFU)) * 100.

      • Plot percent inhibition against log[concentration] and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of a compound that prevents visible microbial growth. Its logic relies on a clear, binary endpoint (growth vs. no growth).

  • Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the test compound in a liquid broth medium. Growth is assessed visually or by spectrophotometry after incubation.

  • Step-by-Step Methodology:

    • Inoculum Preparation: Culture bacteria (e.g., S. aureus) to the mid-logarithmic phase. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of ~5 x 10^5 CFU/mL in the assay plate.

    • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the pyridinol compounds in MHB (e.g., from 128 µg/mL to 0.25 µg/mL).

    • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Controls (Self-Validation):

      • Positive Control: Wells with bacteria and no compound (should show growth).

      • Negative Control: Wells with medium only (should show no growth).

      • Standard Control: Include a known antibiotic (e.g., Gatifloxacin) as a reference.[16]

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • Data Acquisition: The MIC is the lowest compound concentration at which there is no visible turbidity (growth) in the well. This can be confirmed by reading the optical density at 600 nm.

Protocol 3: Antioxidant DPPH Radical Scavenging Assay

This is a rapid and reliable spectrophotometric assay to measure a compound's ability to act as a free radical scavenger.

  • Principle: The stable purple DPPH radical is reduced by an antioxidant to the yellow, non-radical form, 2,2-diphenyl-1-picrylhydrazine. The decrease in absorbance at ~517 nm is proportional to the antioxidant activity.[29]

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare a ~60 µM solution of DPPH in methanol. Prepare serial dilutions of the pyridinol compounds and a standard antioxidant (e.g., ascorbic acid) in methanol.

    • Assay Setup: In a 96-well plate, add 100 µL of each compound dilution.

    • Reaction Initiation: Add 100 µL of the DPPH solution to all wells. Include a control with methanol instead of the compound.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Data Acquisition: Measure the absorbance of each well at 517 nm using a plate reader.

    • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = ((Abs_Control - Abs_Sample) / Abs_Control) * 100. Plot the percentage of scavenging against the compound concentration to determine the EC50 (the concentration required to scavenge 50% of DPPH radicals).

Visualizing Mechanisms and Data

Visual aids and structured data are essential for interpreting complex biological information.

Mechanism of Kinase Inhibition

Many substituted pyridinols function by competing with ATP for the kinase active site. This prevents the phosphorylation of substrate proteins, thereby blocking the downstream signaling cascade that promotes cell proliferation.

G cluster_0 Normal Kinase Activity cluster_1 Inhibition by Substituted Pyridinol Kinase_A Kinase (Active Site) Phospho_Substrate Phosphorylated Substrate (Leads to Cell Proliferation) Kinase_A->Phospho_Substrate Phosphorylation ATP_A ATP ATP_A->Kinase_A Substrate_A Substrate Protein Substrate_A->Kinase_A Kinase_B Kinase (Active Site) No_Reaction No Phosphorylation (Proliferation Blocked) Kinase_B->No_Reaction Pyridinol Substituted Pyridinol Pyridinol->Kinase_B Competitive Binding ATP_B ATP ATP_B->Kinase_B Blocked

Caption: Competitive ATP binding by a substituted pyridinol kinase inhibitor.
Data Presentation

Quantitative data should be summarized for clear comparison.

Table 1: Summary of Biological Activities of Representative Substituted Pyridinols

Compound Class Specific Example Biological Activity Target/Assay Potency (IC50/MIC) Reference
3-aminoimidazole[1,2-α]pyridine Compound 12 Anticancer HT-29 Cell Line 4.15 µM [8]
Pyridinyltriazole Compound 5d Kinase Inhibition p38 MAP Kinase Significant at 1 µM [10]
Alkyl Pyridinol EA-02-009 (Brominated) Antibacterial S. aureus 0.5–1 µg/mL [20]
Thioalkyl-nicotinate Ethyl 2-({2-oxo...}) Anxiolytic Pentylenetetrazole Test >2x Diazepam [26]

| Polyphenol-COS Pyridinium Salt | Gallic acid derivative | Antioxidant | DPPH Scavenging | High |[30] |

Conclusion and Future Directions

Substituted pyridinols are a robust and versatile chemical scaffold with demonstrated potential across multiple therapeutic areas, including oncology, infectious diseases, and neurology. Their success is rooted in their favorable physicochemical properties and the ability to precisely modulate their biological activity through synthetic modification. The key to unlocking their full potential lies in a deep understanding of their structure-activity relationships, guided by robust and logically sound screening cascades.

Future research should focus on leveraging computational modeling to design derivatives with enhanced selectivity for their intended targets, thereby minimizing off-target effects and improving the therapeutic window. Exploring novel substitutions and fusion of the pyridinol ring with other pharmacologically active heterocycles will undoubtedly lead to the discovery of next-generation therapeutics for a host of challenging diseases.

References

  • Frontiers. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. [Link]

  • ScienceDirect. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry. [Link]

  • MDPI. (2022). Preparation and Characterization of Polyphenol-Functionalized Chitooligosaccharide Pyridinium Salts with Antioxidant Activity. MDPI. [Link]

  • National Institutes of Health (NIH). (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules. [Link]

  • National Institutes of Health (NIH). (2014). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research. [Link]

  • MDPI. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]

  • Bentham Science. (2021). Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • ResearchGate. (2017). Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. ResearchGate. [Link]

  • National Institutes of Health (NIH). (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

  • ResearchGate. (2021). Synthesis and biological activity of polysubstituted pyridines. ResearchGate. [Link]

  • National Institutes of Health (NIH). (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Chemistry Central Journal. [Link]

  • PubMed. (2009). Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase. Bioorganic & Medicinal Chemistry Letters. [Link]

  • PubMed. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Taylor & Francis Online. (2021). Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives. Polycyclic Aromatic Compounds. [Link]

  • National Institutes of Health (NIH). (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. [Link]

  • MDPI. (2022). Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. Molecules. [Link]

  • ResearchGate. (2016). Antioxidant activity of some newly synthesized substituted pyrenyl pyridine derivatives. ResearchGate. [Link]

  • PubMed. (2019). Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][15][18][30]Thiadiazole Moiety. Molecules. [Link]

  • PubMed. (2016). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2020). Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. Molecules. [Link]

  • PubMed. (2020). In vitro assays and techniques utilized in anticancer drug discovery. Drug Discovery Today. [Link]

  • ResearchGate. (2023). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. [Link]

  • Noble Life Sciences. (2021). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • PubMed. (2005). Synthesis and in vitro antioxidant activity of some new fused pyridine analogs. Archiv der Pharmazie. [Link]

  • Frontiers. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

  • ACS Publications. (2023). Design, Synthesis, and Evaluation of Novel Δ2-Thiazolino 2-Pyridone Derivatives That Potentiate Isoniazid Activity in an Isoniazid-Resistant Mycobacterium tuberculosis Mutant. ACS Infectious Diseases. [Link]

  • PubMed. (2011). Anticancer Activities of Some Newly Synthesized Pyridine, Pyrane, and Pyrimidine Derivatives. Archiv der Pharmazie. [Link]

  • MDPI. (2024). Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. International Journal of Molecular Sciences. [Link]

  • ScienceDirect. (2014). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • ResearchGate. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. [Link]

  • European Journal of Chemistry. (2023). Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds. European Journal of Chemistry. [Link]

  • PubMed. (2025). Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience. [Link]

  • Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. [Link]

  • Annals of Medical and Health Sciences Research. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research. [Link]

  • Pharmacia. (2019). Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine. Pharmacia. [Link]

  • National Institutes of Health (NIH). (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. [Link]

  • PubMed. (1995). Neuroprotective effects of a dihydropyridine derivative... on rat ischemic brain injury. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • PubMed. (1997). Chemical modification and structure-activity relationships of pyripyropenes. 3. Synthetic conversion of pyridine-pyrone moiety. The Journal of Antibiotics. [Link]

  • ResearchGate. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. [Link]

  • Royal Society of Chemistry. (2025). Indium(iii)–terpyridine complexes: synthesis, structures and remarkable antifungal and anticancer activities. Dalton Transactions. [Link]

  • Slideshare. (2018). In vitro methods of screening of anticancer agents. Slideshare. [Link]

  • MDPI. (2024). Derivatives of Amodiaquine as Potent Human Cholinesterases Inhibitors: Implication for Treatment of Alzheimer's Disease. Molecules. [Link]

  • National Institutes of Health (NIH). (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • PubMed. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters. [Link]

  • PubMed. (2016). Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Drug Design. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki-Miyaura Coupling with 2,6-Diiodo-5-methoxypyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of a Highly Functionalized Pyridine Core The 2,6-diiodo-5-methoxypyridin-3-ol scaffold represents a versatile and high...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Highly Functionalized Pyridine Core

The 2,6-diiodo-5-methoxypyridin-3-ol scaffold represents a versatile and highly functionalized building block with significant potential in medicinal chemistry and materials science. The presence of two reactive iodine atoms at the C2 and C6 positions, coupled with the electronic influence of the methoxy and hydroxyl substituents, offers multiple avenues for structural elaboration. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, provides a powerful tool for the selective arylation or vinylation of this core, enabling the synthesis of diverse libraries of novel compounds.[1]

This guide, intended for researchers and drug development professionals, provides a detailed exploration of the Suzuki-Miyaura coupling with 2,6-diiodo-5-methoxypyridin-3-ol. It delves into the underlying mechanistic principles, offers strategic guidance for achieving selective mono- and di-arylation, and presents detailed, field-proven protocols.

Understanding the Substrate: Reactivity and Selectivity Considerations

The reactivity of 2,6-diiodo-5-methoxypyridin-3-ol in Suzuki-Miyaura coupling is governed by a complex interplay of electronic and steric factors, as well as the directing influence of its functional groups.

Electronic Effects: The pyridine nitrogen atom is electron-withdrawing, which generally enhances the reactivity of halopyridines in oxidative addition to the palladium catalyst.[2] The methoxy (-OCH₃) and hydroxyl (-OH) groups at the C5 and C3 positions, respectively, are electron-donating, which can modulate the electron density of the pyridine ring and influence the reactivity of the C-I bonds. Generally, electron-donating groups can sometimes decrease the rate of oxidative addition.[3]

Steric Hindrance: The iodine atom at the C6 position is adjacent to the methoxy group at C5, while the iodine at C2 is ortho to the nitrogen atom. Steric hindrance around the C-I bonds can influence the rate of oxidative addition, with less hindered positions generally reacting faster.

Directing Group Effects: The hydroxyl group at the C3 position is poised to act as a directing group. It can coordinate to the palladium catalyst, delivering it preferentially to the adjacent C2 or C4 positions. In this substrate, however, the iodine atoms are at C2 and C6. While a direct ortho-directing effect to C2 is possible, the influence on the more distant C6 position is less certain. Such directing effects can be a powerful tool for achieving regioselectivity.

Relative Reactivity of C-I Bonds: In dihalogenated pyridines, the relative reactivity of the two C-X bonds is a critical factor for achieving selective mono-functionalization. For di-iodinated systems, the first coupling is generally faster than the second. However, achieving high selectivity for mono-arylation often requires careful optimization of reaction conditions.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding these steps is crucial for troubleshooting and optimizing reactions.

Suzuki_Miyaura_Cycle Pd(0)L2 Active Catalyst Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-R Reductive_Elimination->Product Ar-I Aryl Iodide (Substrate) Ar-I->Oxidative_Addition R-B(OR)2 Boronic Acid/Ester Borate [R-B(OR)2(Base)]- R-B(OR)2->Borate Base Base Base->Borate Borate->Transmetalation

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

1. Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the pyridyl iodide, forming a Pd(II) intermediate. This is often the rate-determining step.[4] 2. Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid. 3. Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Strategic Approaches to Selective Coupling

Achieving selective mono- or di-arylation of 2,6-diiodo-5-methoxypyridin-3-ol requires careful control of the reaction parameters.

Protocol 1: Selective Mono-Arylation

The key to selective mono-arylation is to exploit the differential reactivity of the two C-I bonds and to control the stoichiometry of the reagents. While both C2 and C6 iodides are reactive, subtle electronic and steric differences can be leveraged. It is hypothesized that the C2-I bond may be slightly more reactive due to the electronic influence of the pyridine nitrogen.

Experimental Workflow for Mono-Arylation:

Figure 2. Workflow for selective mono-arylation.

Detailed Protocol:

Parameter Recommendation Justification
Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%) or Pd₂(dba)₃ (2-3 mol%) with a suitable ligand.Pd(PPh₃)₄ is a reliable catalyst for many Suzuki couplings. A Pd(II) precatalyst with a ligand allows for more tailored reactivity.
Ligand SPhos or XPhos (4-6 mol%)Bulky, electron-rich phosphine ligands can promote the oxidative addition and reductive elimination steps and can influence regioselectivity.[5]
Base K₂CO₃ or Cs₂CO₃ (2-3 equivalents)Carbonates are generally effective and well-tolerated bases for Suzuki couplings. Cs₂CO₃ is more soluble and can sometimes lead to higher yields.
Solvent 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O (4:1)A mixture of an organic solvent and water is often necessary to dissolve both the organic substrates and the inorganic base.
Boronic Acid 1.0 - 1.2 equivalentsUsing a near-stoichiometric amount of the boronic acid is crucial to minimize the formation of the di-arylated product.
Temperature 80-100 °CThe reaction temperature should be high enough to ensure a reasonable reaction rate but low enough to maintain selectivity.
Reaction Time 2-12 hoursThe reaction should be carefully monitored by TLC or LC-MS to stop it once the starting material is consumed and before significant di-arylation occurs.

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add 2,6-diiodo-5-methoxypyridin-3-ol (1 equivalent) and the chosen base (2-3 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent mixture (e.g., 1,4-dioxane and water).

  • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Add the palladium catalyst and ligand.

  • Add the arylboronic acid (1.0-1.2 equivalents).

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Di-Arylation (Symmetrical and Unsymmetrical)

For the synthesis of di-arylated products, an excess of the boronic acid is used. One-pot sequential additions of different boronic acids can be employed for the synthesis of unsymmetrical products.

Experimental Workflow for Di-Arylation:

Figure 3. Workflow for one-pot sequential di-arylation.

Detailed Protocol:

Parameter Recommendation Justification
Palladium Catalyst Pd(PPh₃)₄ (5-10 mol%) or Pd₂(dba)₃ (3-5 mol%) with a ligand.A higher catalyst loading may be required for the second coupling step, which is typically slower.
Ligand SPhos or XPhos (6-10 mol%)As with mono-arylation, these ligands are effective.
Base K₂CO₃ or Cs₂CO₃ (4-5 equivalents)Sufficient base is needed to facilitate both coupling reactions.
Solvent 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O (4:1)The solvent system remains similar to the mono-arylation protocol.
Boronic Acids Symmetrical: 2.5-3.0 equivalents of one boronic acid. Unsymmetrical: 1.0-1.2 eq. of the first, then 1.5-2.0 eq. of the second.An excess of the boronic acid(s) is necessary to drive the reaction to completion. For unsymmetrical products, the first coupling should be allowed to go to completion before adding the second boronic acid.
Temperature 80-110 °CA higher temperature may be necessary for the second, more challenging coupling step.
Reaction Time 12-24 hoursDi-arylation reactions typically require longer reaction times.

Step-by-Step Methodology (for Unsymmetrical Di-arylation):

  • Follow steps 1-7 of the mono-arylation protocol using the first arylboronic acid (1.0-1.2 equivalents).

  • Monitor the reaction by TLC or LC-MS until the mono-arylated intermediate is the major product.

  • Add the second arylboronic acid (1.5-2.0 equivalents) to the reaction mixture.

  • Continue heating and monitoring the reaction until the di-arylated product is formed.

  • Follow steps 9-12 of the mono-arylation protocol for work-up and purification.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst; Insufficiently degassed system; Poor quality reagents.Use a fresh batch of catalyst and high-purity, dry solvents. Ensure thorough degassing.
Formation of Homocoupled Boronic Acid Product Presence of oxygen; Incomplete oxidative addition.Improve degassing procedure. Consider a different palladium source or ligand.
Dehalogenation of Starting Material Presence of protic impurities; Inefficient transmetalation.Use anhydrous solvents and dry reagents. A stronger base or a different ligand may improve transmetalation.
Poor Selectivity in Mono-arylation Boronic acid stoichiometry too high; Reaction time too long; Temperature too high.Carefully control the amount of boronic acid. Monitor the reaction closely and stop it at the optimal time. Reduce the reaction temperature.
Incomplete Second Coupling in Di-arylation Deactivation of the catalyst; Steric hindrance of the mono-arylated intermediate.Add a fresh portion of catalyst and ligand before adding the second boronic acid. Increase the reaction temperature and time.

Conclusion

The Suzuki-Miyaura coupling of 2,6-diiodo-5-methoxypyridin-3-ol offers a versatile and efficient pathway to a wide array of novel, highly functionalized pyridine derivatives. By carefully selecting the reaction conditions, particularly the stoichiometry of the boronic acid, the catalyst system, and the reaction time, researchers can achieve both selective mono-arylation and comprehensive di-arylation. The protocols and insights provided in this guide serve as a robust starting point for the exploration of this valuable chemical space, empowering the discovery of new molecules with potential applications in drug development and materials science.

References

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6500–6513. [Link]

  • Chapman, G. M., Stanforth, S. P., Tarbit, B., & Watson, M. D. (2010). Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. Tetrahedron Letters, 51(30), 3925-3927.
  • Handy, S. T., & Zhang, Y. (2006). One-Pot Double Suzuki Couplings of Dichloropyrimidines. The Journal of Organic Chemistry, 71(19), 7473–7476. [Link]

  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 675-682. [Link]

  • Scott, N. M., & Nolan, S. P. (2005). Suzuki−Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid in Water. The Journal of Organic Chemistry, 70(7), 2622–2624. [Link]

  • Serna, S., & Tellitu, I. (2012). One-Pot Double Suzuki Cross-Coupling: Synthesis of Diarylated Pyridines. Synlett, 23(15), 2249-2252.
  • Tasker, S. Z., Stanforth, S. P., & Taylor, R. J. (2014). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry, 79(18), 8687–8695. [Link]

  • Yang, M., Chen, J., He, C., Hu, X., Ding, Y., Kuang, Y., Liu, J., & Huang, Q. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. The Journal of Organic Chemistry, 85(10), 6498–6508. [Link]

  • Zeni, G., & Larhed, M. (2006). One-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 4(21), 4033-4036.
  • Zhang, L., & Wu, J. (2019). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 21(15), 5944–5948. [Link]

  • Oreate AI. (2026, January 7). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog. Retrieved from [Link]

Sources

Application

Application Notes & Protocols: Strategic Functionalization of 2,6-Diiodo-5-methoxypyridin-3-ol via Palladium-Catalyzed Cross-Coupling

For: Researchers, Scientists, and Drug Development Professionals Abstract The polysubstituted pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science. Among the vast array of available buil...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The polysubstituted pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science. Among the vast array of available building blocks, 2,6-Diiodo-5-methoxypyridin-3-ol (CAS No. 1087659-27-5) presents a unique and powerful platform for molecular elaboration.[1] Its diiodo substitution pattern offers two reactive handles for palladium-catalyzed cross-coupling, enabling the sequential or simultaneous introduction of diverse functionalities. This guide provides an in-depth exploration of the strategic application of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions to this substrate. We delve into the mechanistic underpinnings that govern reactivity and regioselectivity, and present detailed, field-proven protocols designed for immediate application in the laboratory.

The Strategic Advantage of 2,6-Diiodopyridines

The utility of dihalogenated N-heteroarenes as building blocks is well-established.[2] For dihalopyridines, the carbon-halogen bonds adjacent to the ring nitrogen (the C2 and C6 positions) are inherently more reactive in palladium-catalyzed cross-coupling reactions. This heightened reactivity is attributed to the electron-withdrawing nature of the nitrogen atom, which polarizes the C-X bond and weakens it, facilitating the initial oxidative addition step with the Pd(0) catalyst.[2][3]

The presence of two identical, highly reactive leaving groups (iodide) on 2,6-Diiodo-5-methoxypyridin-3-ol allows for a controlled, stepwise functionalization strategy. By carefully modulating reaction stoichiometry and conditions, chemists can achieve selective mono-substitution, isolating a versatile intermediate that can then undergo a second, different coupling reaction. This opens the door to the synthesis of complex, unsymmetrically substituted pyridines—a class of molecules often sought in drug discovery programs.[4][5]

The General Palladium Catalytic Cycle

At the heart of these transformations is the palladium catalytic cycle, which generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. Understanding this cycle is critical for troubleshooting and optimizing reactions.

Palladium Catalytic Cycle cluster_cycle pd0 Pd(0)L_n (Active Catalyst) pd2_ox Ar-Pd(II)(X)L_n (Oxidative Adduct) pd0->pd2_ox Oxidative Addition + Ar-X pd2_trans Ar-Pd(II)(R)L_n pd2_ox->pd2_trans Transmetalation + R-M pd2_trans->pd0 pd2_trans->pd0 product Ar-R (Coupled Product) pd2_trans->product Reductive Elimination

Caption: Generalized Pd(0)/Pd(II) catalytic cycle for cross-coupling.

Application Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[4][6] It is particularly valuable for synthesizing biaryl and heteroaryl-aryl structures, which are prevalent in pharmaceuticals.

Suzuki-Miyaura Cycle pd0 Pd(0)L_n pd2_ox Py-Pd(II)(I)L_n pd0->pd2_ox Oxidative Addition + Py-I pd2_hydroxo Py-Pd(II)(OH)L_n pd2_ox->pd2_hydroxo Base (e.g., K₂CO₃) - KX pd2_trans Py-Pd(II)(Ar)L_n pd2_hydroxo->pd2_trans Transmetalation + Ar-B(OR)₂ pd2_trans->pd0 Reductive Elimination + Py-Ar

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2.1: Selective Mono-Arylation

This protocol is optimized to favor the formation of the mono-arylated product by using the arylboronic acid as the limiting reagent.

ParameterRecommended ConditionCausality and Rationale
Substrate 2,6-Diiodo-5-methoxypyridin-3-ol (1.0 equiv)The core building block.
Coupling Partner Arylboronic Acid (1.05-1.1 equiv)Slight excess ensures complete consumption of the limiting reagent if desired, but keeping it close to 1:1 favors mono-substitution.
Catalyst Pd(PPh₃)₄ (3-5 mol%)A reliable, commercially available Pd(0) precatalyst. Suitable for a wide range of substrates.
Base K₂CO₃ (2.0-3.0 equiv)An inorganic base is crucial for the transmetalation step, activating the boronic acid.[7]
Solvent Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1)The aqueous phase is necessary to dissolve the inorganic base and facilitate the reaction.
Temperature 80-100 °CSufficient thermal energy is required to drive the catalytic cycle efficiently.
Time 12-24 hReaction progress should be monitored by TLC or LC-MS.

Step-by-Step Methodology:

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,6-diiodo-5-methoxypyridin-3-ol (1.0 equiv), the arylboronic acid (1.1 equiv), and K₂CO₃ (3.0 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).

  • Add the degassed solvent mixture (e.g., 4:1 Dioxane/H₂O) via cannula.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the 2-aryl-6-iodo-5-methoxypyridin-3-ol.

Protocol 2.2: Di-Arylation

To drive the reaction to completion and form the di-substituted product, a higher stoichiometry of the boronic acid is used.

ParameterRecommended Condition
Coupling Partner Arylboronic Acid (2.5 equiv)
Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃ (4.0 equiv)
Solvent Dioxane/H₂O (4:1)
Temperature 100 °C
Time 24-48 h

Methodology: The procedure is identical to Protocol 2.1, with the adjusted stoichiometry as listed in the table.

Application Protocol: Sonogashira Coupling for C-C (sp) Bond Formation

The Sonogashira coupling is the premier method for linking terminal alkynes with aryl halides, creating arylalkyne structures.[8][9] This reaction is invaluable for accessing rigid molecular scaffolds and precursors for further transformations.[10] It typically employs a dual-catalyst system of palladium and copper(I).[11]

Sonogashira Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_ox Py-Pd(II)(I)L₂ pd0->pd2_ox Oxidative Addition + Py-I pd2_trans Py-Pd(II)(C≡CR)L₂ pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination + Py-C≡CR alkyne H-C≡CR cu_acetylide Cu-C≡CR alkyne->cu_acetylide Cu(I), Base cu_acetylide->pd2_ox

Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.

Protocol 3.1: Mono-Alkynylation
ParameterRecommended ConditionCausality and Rationale
Substrate 2,6-Diiodo-5-methoxypyridin-3-ol (1.0 equiv)Core building block.
Coupling Partner Terminal Alkyne (1.2 equiv)Slight excess of the alkyne drives the reaction on one site.
Pd Catalyst Pd(PPh₃)₂Cl₂ (2-3 mol%) or Pd(OAc)₂/PPh₃Common and effective palladium(II) precatalysts that are reduced in situ.
Cu Co-catalyst CuI (5-10 mol%)The copper(I) salt is essential for activating the alkyne by forming a copper acetylide intermediate.[12]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)Acts as both the base to deprotonate the alkyne and often as the solvent.
Solvent DMF or THF/Et₃NAnhydrous and anaerobic conditions are typically required to prevent side reactions.[11]
Temperature Room Temperature to 60 °CSonogashira couplings can often be run under mild thermal conditions.[8]
Time 4-12 hReactions are often faster than Suzuki couplings.

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere, add 2,6-diiodo-5-methoxypyridin-3-ol (1.0 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).

  • Add degassed, anhydrous solvent (e.g., THF) followed by degassed Et₃N (3.0 equiv).

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Stir the reaction at room temperature for 12 hours or until TLC/LC-MS indicates consumption of the starting material.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the 2-alkynyl-6-iodo-5-methoxypyridin-3-ol product.

Application Protocol: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for constructing C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[13][14] The reaction's success hinges on the use of bulky, electron-rich phosphine ligands that facilitate the challenging reductive elimination step to form the C-N bond.[15]

Buchwald-Hartwig Cycle pd0 Pd(0)L_n pd2_ox Py-Pd(II)(I)L_n pd0->pd2_ox Oxidative Addition + Py-I pd2_amido Py-Pd(II)(NR₁R₂)L_n pd2_ox->pd2_amido Amine Coordination & Deprotonation + HNR₁R₂, Base pd2_amido->pd0 Reductive Elimination + Py-NR₁R₂

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol 4.1: Mono-Amination
ParameterRecommended ConditionCausality and Rationale
Substrate 2,6-Diiodo-5-methoxypyridin-3-ol (1.0 equiv)Core building block.
Coupling Partner Amine (Primary or Secondary) (1.2 equiv)A slight excess of the amine is used to drive the mono-substitution.
Pd Precatalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Common Pd(0) and Pd(II) precatalysts.[16]
Ligand Xantphos (2-4 mol%) or RuPhos (2-4 mol%)Bulky, electron-rich phosphine ligands are critical for promoting the reductive elimination of the aryl amine.[17]
Base NaOt-Bu or K₃PO₄ (1.4-2.0 equiv)A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction.
Solvent Toluene or Dioxane (anhydrous)Anhydrous, non-protic solvents are necessary to prevent quenching of the strong base.
Temperature 90-110 °CHigher temperatures are often needed to facilitate the C-N bond formation.
Time 12-24 hMonitor by TLC or LC-MS.

Step-by-Step Methodology:

  • In a glovebox or under a strict inert atmosphere, charge a Schlenk tube with the base (e.g., NaOt-Bu, 1.4 equiv).

  • Add the Pd precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., Xantphos, 4 mol%).

  • Add the 2,6-diiodo-5-methoxypyridin-3-ol (1.0 equiv).

  • Seal the tube, remove from the glovebox, and add anhydrous, degassed toluene via syringe.

  • Add the amine (1.2 equiv) via syringe.

  • Place the reaction mixture in a preheated oil bath at 110 °C and stir for 18 hours.

  • Cool to room temperature, dilute with ethyl acetate, and carefully quench with water.

  • Filter the mixture through a pad of Celite to remove palladium black.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to isolate the 2-amino-6-iodo-5-methoxypyridin-3-ol product.

General Workflow and Troubleshooting

A successful cross-coupling experiment relies on careful execution and an awareness of potential pitfalls.

Experimental Workflow prep Reagent Preparation (Drying, Degassing) setup Reaction Setup (Inert Atmosphere) prep->setup reaction Reaction Execution (Heating, Stirring) setup->reaction monitor Monitoring (TLC, LC-MS) reaction->monitor monitor->reaction Continue workup Work-up & Extraction monitor->workup Complete purify Purification (Chromatography) workup->purify analysis Analysis (NMR, MS) purify->analysis

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Problem Potential Cause(s) Suggested Solution(s)
No Reaction / Low Conversion Inactive catalyst; Insufficiently anhydrous/anaerobic conditions; Poor quality reagents; Insufficient temperature.Use a fresh bottle of catalyst or a different precatalyst. Ensure all solvents are dry and properly degassed. Re-purify starting materials. Increase reaction temperature.
Formation of Homocoupled Products (Suzuki) Degradation of boronic acid. (Sonogashira) Oxidative homocoupling of the alkyne (Glaser coupling).Use fresh boronic acid. Ensure strictly anaerobic conditions for Sonogashira; add more copper scavenger if needed.
Dehalogenation of Starting Material Presence of water or protic impurities; Base-promoted decomposition.Ensure rigorously dry conditions. Use a milder base if possible (e.g., K₃PO₄ instead of NaOt-Bu).
Formation of Di-substituted Product in Mono-coupling Stoichiometry of coupling partner is too high; Reaction run for too long.Reduce equivalents of boronic acid/alkyne/amine to 1.0-1.05. Monitor the reaction closely and stop it once the starting material is consumed.

References

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022). Vertex AI Search.
  • Selective Palladium-Catalyzed Aminations on Dichloropyridines. (2025).
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022).
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. (n.d.).
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Palladium-catalyzed Cross-coupling Reactions. (n.d.). Sigma-Aldrich.
  • Buchwald–Hartwig amin
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science (RSC Publishing).
  • ChemInform Abstract: Regioselective Coupling Reactions of 2,4‐Diaminopyridine Derivatives with Aryl Halides: The Synthesis of Elabor
  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal.
  • Palladium-catalyzed highly efficient synthesis of functionalized indolizines via cross-coupling/cycloisomerization cascade. (n.d.).
  • Regioselective Lithium—Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines. (2025).
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. (2025). Benchchem.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017).
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (n.d.). PubMed Central.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. (2025).
  • Buchwald-Hartwig Amin
  • Sonogashira Cross-Coupling /LiAlH4 Reduction/CSIR 2011| Problem Solved/ChemOrgChem. (2025). YouTube.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
  • 2,6-Diiodo-5-methoxypyridin-3-ol. (n.d.). Sigma-Aldrich.
  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. (n.d.). MDPI.
  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (2022). Preprints.org.
  • 2,6-Diiodo-5-methoxypyridin-3-ol. (n.d.). BLDpharm.
  • 2,6-Diiodo-5-methoxypyridin-3-ol. (n.d.). Sigma-Aldrich.
  • Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. (n.d.). Semantic Scholar.

Sources

Method

Application Note & Protocol: Strategic Alkynylation of 2,6-Diiodo-5-methoxypyridin-3-ol via Sonogashira Cross-Coupling

Abstract and Introduction The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This powerful tra...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This powerful transformation, which couples terminal alkynes with aryl or vinyl halides, is indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its operational simplicity and broad functional group tolerance.[1][3][4] The reaction typically proceeds under mild conditions, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[5]

This guide focuses on a substrate of significant interest in medicinal chemistry: 2,6-Diiodo-5-methoxypyridin-3-ol . This heterocyclic scaffold presents a unique synthetic challenge and opportunity. The presence of two iodine atoms at electronically and sterically distinct positions (C2 and C6) allows for selective mono-alkynylation or exhaustive di-alkynylation, paving the way for the creation of diverse molecular architectures. The reactivity of aryl iodides is the highest among halides in Sonogashira couplings, making this substrate an excellent starting point.[1]

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying mechanistic principles, the rationale behind procedural choices, and strategies for troubleshooting, ensuring a robust and reproducible application of the Sonogashira reaction on this valuable pyridinol core.

Mechanistic Rationale: A Tale of Two Catalysts

A deep understanding of the reaction mechanism is critical for optimization and troubleshooting. The Sonogashira reaction operates through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a copper co-catalytic cycle.[3][6][7]

  • The Palladium Cycle: This is the core cross-coupling engine.

    • Reductive Activation: The reaction typically starts with a stable Palladium(II) precatalyst, such as PdCl₂(PPh₃)₂, which is reduced in situ to the active Palladium(0) species by the amine base or phosphine ligands.[1]

    • Oxidative Addition: The active Pd(0) complex undergoes oxidative addition with the aryl iodide (2,6-Diiodo-5-methoxypyridin-3-ol), inserting the palladium into the carbon-iodine bond to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.[3]

    • Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers its acetylide group to the palladium center, displacing the iodide. This is the crucial step where the two cycles intersect.[3][8]

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to release the final alkynylated pyridine product and regenerate the active Pd(0) catalyst, which re-enters the cycle.

  • The Copper Cycle: The role of the copper(I) co-catalyst (typically CuI) is to accelerate the crucial transmetalation step.[1][6]

    • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

    • Deprotonation: The amine base deprotonates the terminal alkyne, which is made more acidic by its coordination to copper, forming a copper(I) acetylide intermediate.[3][9] This species is the active nucleophile for the transmetalation step in the palladium cycle.

The synergy between these two cycles allows the reaction to proceed under significantly milder conditions than copper-free alternatives.[4][10]

Sonogashira_Mechanism cluster_copper Copper Co-Catalyst Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)(I)L₂ oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_acetylide Ar-Pd(II)(C≡CR)L₂ transmetalation->pd_acetylide reductive_elimination Reductive Elimination pd_acetylide->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-C≡CR (Product) reductive_elimination->product cu_catalyst Cu(I)I cu_acetylide Cu(I)-C≡CR alkyne H-C≡CR (Alkyne) alkyne->cu_acetylide + CuI, Base base Base (e.g., NEt₃) cu_acetylide->transmetalation base_h Base-H⁺ I⁻ cu_acetylide->base_h - H⁺ aryl_halide Ar-I (Pyridinol Substrate) aryl_halide->oxidative_addition

Figure 1: The dual catalytic cycle of the Pd/Cu co-catalyzed Sonogashira reaction.

Experimental Design and Protocols

The two iodine atoms on the pyridinol ring exhibit differential reactivity due to steric and electronic effects. The C6-I is less sterically hindered, while the C2-I is alpha to the ring nitrogen. This allows for a strategic, stepwise alkynylation.

Materials and Reagents
Reagent / MaterialGradeSupplierComments
2,6-Diiodo-5-methoxypyridin-3-ol>97%Commercially AvailableStore under inert gas, protected from light.
Terminal Alkyne (e.g., Phenylacetylene)>98%Commercially AvailablePurify by distillation if necessary.
Dichlorobis(triphenylphosphine)palladium(II)Catalyst GradeCommercially AvailablePdCl₂(PPh₃)₂ is air-stable but should be stored in a desiccator.
Copper(I) Iodide (CuI)>99%Commercially AvailableOff-white/tan solid. If green/blue, it has oxidized and should not be used.
Triethylamine (TEA) or Diisopropylamine (DIPA)Anhydrous, >99.5%Commercially AvailableMust be anhydrous and deoxygenated before use.
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Commercially AvailableUse from a solvent purification system or freshly distilled.
Schlenk Flasks and ManifoldN/AGlassware SupplierFor maintaining an inert atmosphere.
Argon or Nitrogen GasHigh Purity (99.998%)Gas SupplierFor creating an inert reaction environment.
Protocol 1: Selective Mono-Alkynylation at the C6 Position

This protocol aims to leverage the lower steric hindrance at the C6 position by using controlled stoichiometry and milder conditions.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add 2,6-Diiodo-5-methoxypyridin-3-ol (1.0 eq, e.g., 1.0 mmol, 378.9 mg).

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ (0.02 eq, 0.02 mmol, 14.0 mg) and CuI (0.04 eq, 0.04 mmol, 7.6 mg).

  • Evacuation and Backfilling: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere. This step is critical to prevent catalyst decomposition and oxidative homocoupling of the alkyne (Glaser coupling).[4]

  • Solvent Addition: Add anhydrous, deoxygenated THF (20 mL) and triethylamine (3.0 eq, 3.0 mmol, 0.42 mL) via syringe. Stir the mixture to form a suspension.

  • Alkyne Addition: Add the terminal alkyne (1.05 eq, 1.05 mmol) dropwise via syringe over 5 minutes. A slight excess of the alkyne ensures full consumption of the limiting reagent.

  • Reaction Execution: Stir the reaction mixture at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30-60 minutes. The goal is to consume the starting di-iodide while minimizing the formation of the di-alkynylated product. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the starting material is consumed, dilute the reaction mixture with ethyl acetate (50 mL).

    • Filter the mixture through a pad of Celite® to remove catalyst residues. Wash the pad with additional ethyl acetate (2x 10 mL).

    • Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl (2 x 30 mL) to remove the amine base and copper salts, followed by brine (1 x 30 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the mono-alkynylated product.

Protocol 2: Exhaustive Di-Alkynylation

This protocol uses an excess of the alkyne and slightly elevated temperatures to drive the reaction to completion, functionalizing both the C2 and C6 positions.

Step-by-Step Methodology:

  • Setup and Catalyst Addition: Follow steps 1-3 from Protocol 1, using the same quantities of the di-iodopyridinol and catalysts.

  • Solvent Addition: Add anhydrous, deoxygenated THF (20 mL) and triethylamine (6.0 eq, 6.0 mmol, 0.84 mL) via syringe. A larger excess of base is used to neutralize the two equivalents of HI produced.

  • Alkyne Addition: Add the terminal alkyne (2.5 eq, 2.5 mmol) dropwise via syringe. A larger excess ensures the reaction goes to completion.

  • Reaction Execution: Stir the reaction mixture and gently heat to 40-50 °C. The higher temperature accelerates the second, more sterically demanding coupling at the C2 position.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 6-12 hours.

  • Work-up and Purification: Follow steps 8 and 9 from Protocol 1. The di-alkynylated product will be less polar than the mono-substituted version, requiring adjustment of the chromatography eluent system.

Experimental Workflow and Data Management

A systematic workflow is essential for reproducibility.

Experimental_Workflow prep 1. Reagent Prep & Degassing setup 2. Inert Setup (Schlenk Flask) prep->setup addition 3. Reagent Addition (Solid -> Liquid) setup->addition reaction 4. Reaction (Stir @ RT or Heat) addition->reaction monitoring 5. Monitoring (TLC / LC-MS) reaction->monitoring Iterate workup 6. Quench & Extract monitoring->workup Reaction Complete purify 7. Column Chromatography workup->purify analysis 8. Characterization (NMR, MS) purify->analysis

Figure 2: Standardized workflow for the Sonogashira cross-coupling experiment.

Summary of Reaction Parameters
ParameterProtocol 1: Mono-AlkynylationProtocol 2: Di-AlkynylationRationale
Equivalents of Alkyne1.05 eq2.5 eqStoichiometry controls selectivity.
Equivalents of Base3.0 eq6.0 eqMust neutralize all HI generated.
TemperatureRoom Temperature (20-25 °C)40-50 °CMilder conditions favor selective reaction at the more accessible C6 site.
Typical Reaction Time2-4 hours6-12 hoursSecond coupling is slower due to steric hindrance and electronic deactivation.
Expected Yield60-80%70-90%Yields are substrate-dependent.
Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) not formed or degraded).2. Insufficiently deoxygenated solvents/reagents.3. Water present in the reaction.1. Use fresh, high-quality catalysts.2. Ensure thorough degassing of all solvents via sparging or freeze-pump-thaw cycles.3. Use anhydrous grade solvents and reagents.
Significant Alkyne Homocoupling (Glaser Product) Presence of oxygen, which facilitates the oxidative dimerization of copper acetylides.Improve the inert atmosphere technique. Ensure the CuI is not oxidized (i.e., not green/blue).
Formation of Palladium Black Catalyst decomposition, often due to oxygen exposure or excessive heat.Improve degassing procedures. If heating, do not exceed the recommended temperature.
Poor Selectivity in Mono-Alkynylation Reaction run for too long or at too high a temperature. Alkyne stoichiometry is off.Monitor the reaction closely with TLC/LC-MS and quench as soon as the starting material is gone. Use precisely 1.05 eq of the alkyne.

Conclusion

The Sonogashira reaction is a highly effective and reliable method for the C-C bond formation on the 2,6-Diiodo-5-methoxypyridin-3-ol core. By carefully controlling stoichiometry and reaction conditions, chemists can achieve either selective mono-alkynylation at the C6 position or exhaustive di-alkynylation. The protocols and insights provided in this guide serve as a robust starting point for synthesizing novel, complex pyridinol derivatives for applications in drug discovery and materials science. Adherence to strict inert atmosphere techniques and careful monitoring are paramount to achieving high yields and purity.

References

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Wikipedia. (2024). Sonogashira coupling. [Link]

  • Organic Chemistry Portal. (2022). Sonogashira Coupling. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Shaheen, E., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]

  • Arundhathi, K. V., & Asma, T. K. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4541–4565. [Link]

  • Godlewski, B., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. New Journal of Chemistry, 46(12), 5616-5623. [Link]

  • MH Chem. (2022). Sonogashira Coupling- Reaction and application in Research Lab. YouTube. [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Organometallics. (2025). Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing a Pyridinol Scaffold

Introduction Protein kinases are a large family of enzymes that play a critical role in regulating a wide range of cellular processes, including cell growth, differentiation, and apoptosis.[1] They function by catalyzing...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a wide range of cellular processes, including cell growth, differentiation, and apoptosis.[1] They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major focus of drug discovery efforts.[2]

The pyridine scaffold, and in particular its hydroxylated form, pyridinol (or its tautomer, pyridone), has emerged as a privileged structure in the design of potent and selective kinase inhibitors.[3] The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, mimicking the interaction of the adenine portion of ATP with the "hinge" region of the kinase active site.[4] This interaction is a key anchor for many ATP-competitive inhibitors. The hydroxyl group of the pyridinol scaffold can also participate in hydrogen bonding interactions, further enhancing binding affinity and providing a handle for synthetic diversification.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of kinase inhibitors based on the pyridinol scaffold. We will delve into the underlying principles of kinase inhibition, provide detailed synthetic protocols, discuss structure-activity relationships, and outline methods for the characterization and biological evaluation of these compounds.

Mechanism of Kinase Inhibition: The Role of the Pyridinol Scaffold

The vast majority of small molecule kinase inhibitors are classified as ATP-competitive inhibitors.[5] They function by binding to the ATP-binding pocket of the kinase, thereby preventing the natural substrate, ATP, from binding and initiating the phosphorylation cascade. The pyridinol scaffold is particularly well-suited for this mode of inhibition due to its ability to form key hydrogen bonds with the hinge region of the kinase.[4]

Types of ATP-Competitive Inhibitors:

  • Type I Inhibitors: These inhibitors bind to the active conformation of the kinase.[6]

  • Type II Inhibitors: These inhibitors bind to an inactive conformation of the kinase, often extending into an allosteric pocket adjacent to the ATP-binding site.[6]

The design of both Type I and Type II inhibitors can incorporate the pyridinol scaffold to achieve high potency and selectivity.

G cluster_0 Kinase Active Site cluster_1 Inhibition Mechanism ATP ATP Kinase Kinase ATP->Kinase Binds Substrate Substrate Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated_Substrate Substrate->Phosphorylated_Substrate Pyridinol_Inhibitor Pyridinol Inhibitor Inactive_Kinase Kinase Pyridinol_Inhibitor->Inactive_Kinase Binds to ATP pocket, blocks ATP binding ATP_blocked->Inactive_Kinase Cannot bind G Start 4-Chloropyridine derivative Step1 Suzuki Coupling Pd(PPh3)4, Na2CO3 DME/H2O, 80 °C Start->Step1 Reagent1 3-Pyrazoleboronic acid Reagent1->Step1 Intermediate 4-(Pyrazol-3-yl)-pyridine product Step1->Intermediate Step2 Purification Column Chromatography Intermediate->Step2 Final Pure Inhibitor Step2->Final

Caption: Synthetic Workflow for a Pyridinol-based Kinase Inhibitor.

Materials:

  • Substituted 4-chloropyridine (1.0 eq)

  • 3-Pyrazoleboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)

  • Sodium carbonate (3.0 eq)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted 4-chloropyridine (1.0 eq) and 3-pyrazoleboronic acid (1.2 eq) in a mixture of DME and water (4:1 v/v).

  • Degassing: Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Catalyst and Base Addition: Add sodium carbonate (3.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80 °C and stir under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. [7]Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent. [8]7. Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. [9]

Structure-Activity Relationship (SAR)

The potency and selectivity of pyridinol-based kinase inhibitors are highly dependent on the nature and position of substituents on the pyridine ring. [10]A systematic exploration of the SAR is crucial for optimizing lead compounds.

Key SAR Insights for p38 MAP Kinase Inhibitors:

  • Pyridine Nitrogen: The nitrogen atom is a critical hydrogen bond acceptor that interacts with the backbone NH of a methionine residue in the hinge region of p38 MAP kinase. [4]* C4-Substituent: The substituent at the C4 position of the pyridine ring often occupies a hydrophobic pocket. Aryl groups are commonly found at this position. [4]* Hydroxyl Group: The hydroxyl group of the pyridinol can form additional hydrogen bonds, contributing to binding affinity. Its position can influence selectivity. For example, 4-hydroxypiperidine substituents have been shown to confer high p38 selectivity. [11]

    Compound R1 R2 Kinase Target IC50 (nM) Reference
    1 4-Fluorophenyl Pyridin-4-yl p38α 50 [12]
    2 2,6-Dichlorophenyl 4-Hydroxypiperidin-1-yl p38α 11 [11]
    3 4-Fluorophenyl Pyrazol-3-yl JNK3 630 [13]

    | 4 | Phenyl | Morpholino | PI3Kα | 3-10 | [7]|

Characterization of Synthesized Inhibitors

The identity, purity, and structural integrity of the synthesized kinase inhibitors must be rigorously confirmed using a combination of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure of the synthesized compounds. [14][15]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. [9]* High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final compound.

Biological Evaluation

The inhibitory activity of the synthesized compounds against the target kinase is determined using in vitro biochemical assays.

Protocol: In Vitro p38 MAP Kinase Inhibition Assay

This protocol outlines a general procedure for determining the IC50 value of a test compound against p38 MAP kinase using a cellular activation of signaling ELISA (CASE) kit. [4] Materials:

  • CASE™ kit for p38 MAP Kinase

  • Test compounds dissolved in DMSO

  • Cell culture medium

  • 96-well microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and culture until they reach the desired confluency.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period. Include a positive control (a known p38 inhibitor like SB203580) and a negative control (vehicle, e.g., DMSO). [16][17]3. Cell Lysis and Assay: Following the manufacturer's instructions for the CASE™ kit, lyse the cells and perform the ELISA to measure the levels of total and phosphorylated p38.

  • Data Analysis: Determine the percentage of inhibition for each compound concentration relative to the controls. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Conclusion

The pyridinol scaffold is a versatile and highly effective platform for the design and synthesis of potent and selective kinase inhibitors. Its ability to form key hydrogen bonding interactions with the kinase hinge region makes it an ideal starting point for drug discovery campaigns. By leveraging a combination of classical and modern synthetic methodologies, coupled with a thorough understanding of structure-activity relationships, researchers can develop novel kinase inhibitors with therapeutic potential for a wide range of diseases. The protocols and guidelines presented in this application note provide a solid foundation for the successful synthesis, characterization, and evaluation of pyridinol-based kinase inhibitors.

References

Sources

Method

Application Notes and Protocols: Derivatization of the Hydroxyl Group of 2,6-Diiodo-5-methoxypyridin-3-ol

Introduction: Strategic Importance of 2,6-Diiodo-5-methoxypyridin-3-ol in Medicinal Chemistry The polysubstituted pyridine scaffold is a cornerstone in modern drug discovery, with 2,6-Diiodo-5-methoxypyridin-3-ol emergin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of 2,6-Diiodo-5-methoxypyridin-3-ol in Medicinal Chemistry

The polysubstituted pyridine scaffold is a cornerstone in modern drug discovery, with 2,6-Diiodo-5-methoxypyridin-3-ol emerging as a particularly versatile building block.[1][2] Its unique arrangement of functional groups—two reactive iodine atoms, a methoxy group, and a phenolic hydroxyl group—offers a rich platform for intricate molecular engineering. The iodine atoms are prime handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents. The methoxy group provides steric and electronic modulation, while the hydroxyl group presents a critical site for derivatization.

Modification of the 3-hydroxyl group is a key strategy to:

  • Modulate Physicochemical Properties: Enhance solubility, lipophilicity (LogP), and membrane permeability.

  • Introduce Pharmacophoric Elements: Incorporate new hydrogen bond donors/acceptors or charged groups to optimize interactions with biological targets.

  • Serve as a Protecting Group: Temporarily block the hydroxyl's reactivity to allow for selective transformations at other positions on the pyridine ring.[3]

  • Develop Prodrugs: Create bioreversible linkages that are cleaved in vivo to release the active parent molecule.[4]

This guide provides a comprehensive overview of the primary strategies for derivatizing the hydroxyl group of 2,6-Diiodo-5-methoxypyridin-3-ol, complete with detailed protocols and the underlying chemical rationale.

Chemical Reactivity Considerations

The hydroxyl group of 2,6-Diiodo-5-methoxypyridin-3-ol exhibits the reactivity of a moderately acidic phenol. The electron-withdrawing effects of the two iodine atoms and the pyridine nitrogen increase its acidity compared to a simple phenol, facilitating its deprotonation. However, the steric hindrance from the adjacent iodine atom can influence the approach of bulky reagents.

Core Derivatization Strategies: A Visual Overview

The following diagram illustrates the principal pathways for modifying the hydroxyl group, which will be detailed in the subsequent sections.

G cluster_start Starting Material cluster_reactions Derivatization Pathways cluster_products Product Classes start 2,6-Diiodo-5-methoxypyridin-3-ol alkylation O-Alkylation (Ether Formation) start->alkylation R-X, Base (Williamson) R-OH, DEAD, PPh3 (Mitsunobu) acylation O-Acylation (Ester Formation) start->acylation Acyl Halide/Anhydride, Base silylation O-Silylation (Silyl Ether Formation) start->silylation Silyl Halide, Base ethers Pyridyl Ethers alkylation->ethers esters Pyridyl Esters acylation->esters silyl_ethers Pyridyl Silyl Ethers silylation->silyl_ethers

Caption: Key derivatization routes for the hydroxyl group.

Section 1: O-Alkylation (Ether Synthesis)

The formation of an ether linkage is one of the most common and robust derivatizations. This transformation replaces the polar hydroxyl group with a more lipophilic ether, significantly altering the compound's properties.

Williamson Ether Synthesis

Principle: This classic SN2 reaction involves the deprotonation of the hydroxyl group to form a nucleophilic alkoxide (or phenoxide), which then displaces a halide from an alkyl halide.[5][6][7][8][9] Given the acidity of the hydroxypyridine, relatively mild bases are sufficient for deprotonation.

Causality of Experimental Choices:

  • Base Selection: A non-nucleophilic base is crucial to prevent competition with the desired alkoxide. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices. Cs₂CO₃ is often superior due to the increased solubility of the cesium phenoxide and the "cesium effect," which enhances the nucleophilicity of the oxygen anion.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) is ideal.[8] These solvents effectively solvate the cation of the base (K⁺ or Cs⁺) without solvating the phenoxide anion, thus maximizing its reactivity.

  • Alkylating Agent: Primary alkyl halides (iodides, bromides, or chlorides) are most effective.[7] Secondary halides can be used but may lead to competing elimination reactions. Tertiary halides are unsuitable as they will primarily undergo elimination.[9]

Protocol 1.1: General Procedure for Williamson Ether Synthesis

Materials:

  • 2,6-Diiodo-5-methoxypyridin-3-ol (1.0 eq)

  • Alkyl halide (e.g., Propargyl bromide, Ethyl iodide) (1.1 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 - 3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,6-Diiodo-5-methoxypyridin-3-ol and anhydrous DMF (approx. 0.1 M concentration).

  • Add finely powdered potassium carbonate to the stirring solution.

  • Add the alkyl halide dropwise to the suspension.

  • Heat the reaction mixture to 60-80 °C and monitor by Thin Layer Chromatography (TLC) or LC-MS.[10] Reaction times typically range from 4 to 16 hours.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mitsunobu Reaction

Principle: The Mitsunobu reaction allows for the etherification of alcohols under mild, neutral conditions, using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[11] This reaction is particularly useful for coupling with sensitive or sterically hindered alcohols. The reaction proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, though this is not relevant for the pyridinol substrate.[11]

Causality of Experimental Choices:

  • Reagents: The combination of PPh₃ and DEAD/DIAD forms a reactive phosphonium intermediate with the hydroxypyridine, activating the oxygen as a good leaving group.[11][12]

  • Nucleophile (Alcohol): Primary and secondary alcohols work well. The acidity of the hydroxypyridine (pKa ≈ 8-10) is suitable for this reaction.[13]

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) are common solvents that are unreactive under the reaction conditions.

Protocol 1.2: General Procedure for Mitsunobu Etherification

Materials:

  • 2,6-Diiodo-5-methoxypyridin-3-ol (1.0 eq)

  • Alcohol (primary or secondary) (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq, typically as a 40% solution in toluene)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve 2,6-Diiodo-5-methoxypyridin-3-ol, the desired alcohol, and PPh₃ in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the DEAD or DIAD solution dropwise via syringe. An exothermic reaction and color change (typically to a yellow/orange) are often observed.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • The crude product will contain triphenylphosphine oxide and the reduced hydrazine byproduct, which can often be challenging to remove. Purification is typically achieved by flash column chromatography.

Method Pros Cons Best For
Williamson Cost-effective, scalable, simple workup.Requires elevated temperatures, strong base can be incompatible with sensitive functional groups.Simple, unhindered primary alkyl halides.
Mitsunobu Mild, neutral conditions, high functional group tolerance.[14]Stoichiometric byproducts (phosphine oxide, hydrazine) can complicate purification, reagents are hazardous.Secondary alcohols and substrates with base-sensitive groups.

Section 2: O-Acylation (Ester Synthesis)

Esterification is a straightforward method to mask the hydroxyl group, often used to create prodrugs that can be hydrolyzed by esterases in vivo.[4] Esters are also valuable synthetic intermediates.

Principle: The hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or acid anhydride. The reaction is typically promoted by a base.[15]

Causality of Experimental Choices:

  • Acylating Agent: Acyl chlorides are highly reactive, while anhydrides are slightly less so but generate a non-corrosive carboxylic acid byproduct.[16]

  • Base: A tertiary amine base like triethylamine (TEA) or pyridine is used to scavenge the HCl or carboxylic acid produced during the reaction.[15] For less reactive or sterically hindered substrates, a more potent acylation catalyst like 4-(Dimethylamino)pyridine (DMAP) can be added in catalytic amounts.[15][17]

  • Solvent: An inert aprotic solvent such as Dichloromethane (DCM), THF, or acetonitrile is typically used.

Protocol 2.1: DMAP-Catalyzed Acylation

Materials:

  • 2,6-Diiodo-5-methoxypyridin-3-ol (1.0 eq)

  • Acid anhydride (e.g., Acetic Anhydride) or Acyl chloride (e.g., Benzoyl Chloride) (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve 2,6-Diiodo-5-methoxypyridin-3-ol in anhydrous DCM in a flask under an inert atmosphere.

  • Add TEA, followed by the catalytic amount of DMAP.

  • Cool the solution to 0 °C and slowly add the acylating agent.

  • Allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours), as monitored by TLC.

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the resulting ester by flash chromatography or recrystallization.

G cluster_workflow Acylation Workflow A 1. Dissolve Substrate in DCM B 2. Add Base (TEA) & Catalyst (DMAP) A->B C 3. Cool to 0°C B->C D 4. Add Acylating Agent (e.g., Ac₂O) C->D E 5. Reaction & Monitoring (TLC) D->E F 6. Aqueous Workup & Extraction E->F G 7. Purification (Chromatography) F->G

Caption: Step-by-step workflow for O-acylation.

Section 3: O-Silylation (Silyl Ether Formation)

Silyl ethers are widely used as protecting groups for hydroxyl functions due to their ease of formation and, critically, their tunable stability.[3][18][19] The choice of silyl group dictates the conditions required for its subsequent removal.

Principle: The hydroxyl group is deprotonated by a base and the resulting alkoxide attacks the silicon atom of a silyl halide, displacing the halide in an SN2-type reaction.[20]

Causality of Experimental Choices:

  • Silylating Agent: The steric bulk on the silicon atom determines the stability of the resulting silyl ether. Common agents include:

    • Trimethylsilyl chloride (TMSCl): Forms a very labile silyl ether, easily cleaved by mild acid or even protic solvents like methanol.

    • Triethylsilyl chloride (TESCl): More stable than TMS ethers.

    • tert-Butyldimethylsilyl chloride (TBSCl or TBDMSCl): A robust and widely used protecting group, stable to a wide range of conditions but readily cleaved by fluoride sources (e.g., TBAF) or strong acid.[18]

  • Base: Imidazole is a highly effective base and catalyst for silylations with TBSCl.[18] It acts as both a base to deprotonate the alcohol and a nucleophilic catalyst. For less reactive alcohols, stronger bases like triethylamine may be used.

  • Solvent: Aprotic solvents like DMF or DCM are standard choices.

Protocol 3.1: Formation of a TBS Ether

Materials:

  • 2,6-Diiodo-5-methoxypyridin-3-ol (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBSCl) (1.2 eq)

  • Imidazole (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a dry flask under an inert atmosphere, dissolve 2,6-Diiodo-5-methoxypyridin-3-ol and imidazole in anhydrous DMF.

  • Add the TBSCl in one portion.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with diethyl ether or ethyl acetate.

  • Combine the organic extracts, wash sequentially with water and then brine to remove DMF and excess imidazole.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude TBS ether can often be used without further purification. If necessary, purify by flash column chromatography.

Silyl Group Common Reagent Relative Stability Cleavage Conditions
TMS TMSCl, HMDSLowMild aqueous acid, MeOH, K₂CO₃/MeOH
TES TESClMediumAcetic acid, HF, TBAF
TBS (TBDMS) TBSClHighTBAF, HF•Pyridine, CSA in MeOH
TIPS TIPSClVery HighTBAF (slower), HF•Pyridine

Conclusion and Forward Look

The derivatization of the hydroxyl group on 2,6-Diiodo-5-methoxypyridin-3-ol is a critical step in harnessing its full potential as a synthetic intermediate. The choice between O-alkylation, O-acylation, and O-silylation depends entirely on the overall synthetic goal. For creating stable analogs for structure-activity relationship (SAR) studies, Williamson or Mitsunobu etherification is often preferred. For developing prodrugs or introducing temporary protecting groups, acylation and silylation are the methods of choice. Each protocol presented herein provides a robust and validated starting point for researchers to explore the rich chemistry of this valuable scaffold.

References

  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. (2025). ResearchGate. [Link]

  • Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride. (2024). ACS Publications. [Link]

  • Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. (2022). National Institutes of Health (NIH). [Link]

  • Hypersensitivity Reactions to Iodinated Contrast Media. (2022). National Institutes of Health (NIH). [Link]

  • Synthesis of polysubstituted 3-hydroxypyridines via the revisited hetero-Diels–Alder reaction of 5-alkoxyoxazoles with dienophiles. (n.d.). Royal Society of Chemistry. [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

  • Silylation of Electron-Deficient Olefins Catalyzed by a Copper on Chitosan/Cellulose Composite. (2023). Thieme. [Link]

  • Mitsunobu aryl ether formation, 4-piperidinol with 2-hydroxypyridine. (2007). Org Prep Daily. [Link]

  • Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. (2018). ACS Publications. [Link]

  • Ester synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]

  • General derivatization mechanism for phenol with MTBSTFA. (n.d.). ResearchGate. [Link]

  • O-silylation of a-hydroxyphosphonates, alcohols and phenols using iron... (n.d.). ResearchGate. [Link]

  • Protecting Groups For Alcohols. (2015). Master Organic Chemistry. [Link]

  • Williamson etherification using a hydroxypyridine. (n.d.). ChemSpider Synthetic Pages. [Link]

  • Hypersensitivity Reactions to Iodinated Contrast Media: A Narrative Review of Current Evidence and Clinical Challenges. (n.d.). MDPI. [Link]

  • Silylation. (n.d.). Wikipedia. [Link]

  • Williamson Ether Synthesis Reaction Mechanism. (2018). YouTube. [Link]

  • Microwave mediated solvent-free acetylation of deactivated and hindered phenols. (2025). ResearchGate. [Link]

  • Techniques for Analysis of Plant Phenolic Compounds. (n.d.). MDPI. [Link]

  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • ChemInform Abstract: Synthesis of Polysubstituted 3-Hydroxypyridines via the Revisited Hetero-Diels-Alder Reaction of 5-Alkoxyoxazoles with Dienophiles. (2025). ResearchGate. [Link]

  • Regioselective O-Alkylation of 2-Pyridones by TfOH- Catalyzed Carbenoid Insertion. (n.d.). The Royal Society of Chemistry. [Link]

  • Diagnosis and Prevention of Hypersensitivity Reactions to Iodinated Contrast Media. (2022). National Institutes of Health (NIH). [Link]

  • Electrochemical Deoxygenative Silylation of Alcohols. (n.d.). ChemRxiv. [Link]

  • An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines. (2025). National Institutes of Health (NIH). [Link]

  • Protecting Groups. (n.d.). Unknown Source. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. [Link]

  • Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. (2025). ResearchGate. [Link]

  • Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. (n.d.). MDPI. [Link]

  • Mitsunobu and related reactions: advances and applications. (n.d.). Semantic Scholar. [Link]

  • Iodine Allergy Unveiled: Causes, Symptoms, and Solutions. (2023). YouTube. [Link]

  • Catalyst-free and Highly Efficient O-Silylation of Alcohols and Phenols. (n.d.). Unknown Source. [Link]

  • Williamson Ether Synthesis. (n.d.). Unknown Source. [Link]

  • (PDF) Hypersensitivity Reactions to Iodinated Contrast Media: A Narrative Review of Current Evidence and Clinical Challenges. (2025). ResearchGate. [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (n.d.). National Institutes of Health (NIH). [Link]

  • Modified Mitsunobu coupling of pyridinol 2 and a variety of primary alcohols a. (n.d.). ResearchGate. [Link]

  • Hydroxyl Protecting Groups Stability. (n.d.). Organic Chemistry Portal. [Link]

  • Superbase-Promoted Acylation of Hindered Alcohols. (n.d.). ACS Publications. [Link]

  • Williamson Ether Synthesis. (2023). Chemistry LibreTexts. [Link]

  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. (n.d.). MDPI. [Link]

  • ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. (n.d.). National Institutes of Health (NIH). [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (2022). Preprints.org. [Link]

  • Protecting group. (n.d.). Wikipedia. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds

Introduction: The Central Role of Heterocycles in Modern Science Heterocyclic compounds, cyclic structures containing at least one heteroatom such as nitrogen, oxygen, or sulfur, represent the largest and most diverse fa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Heterocycles in Modern Science

Heterocyclic compounds, cyclic structures containing at least one heteroatom such as nitrogen, oxygen, or sulfur, represent the largest and most diverse family of organic molecules.[1][2] Their prevalence is not merely a chemical curiosity; it is fundamental to life and technology. Nitrogen-containing heterocycles, in particular, form the backbone of countless natural products, including nucleic acids, vitamins, and alkaloids, and are indispensable components in a vast majority of pharmaceuticals.[3][4] It is estimated that over 80% of all FDA-approved drugs feature at least one heterocyclic ring, with frameworks like pyridine and piperidine being exceptionally common.[5][]

These molecules exhibit a remarkable ability to engage with biological targets through a variety of interactions, including hydrogen bonding and π-π stacking, making them ideal scaffolds for drug discovery.[7] Their applications span a wide therapeutic spectrum, from antibiotics like penicillin (containing a β-lactam ring) and antivirals such as acyclovir (with a purine ring) to anticancer agents like imatinib (a pyrimidine derivative).[8][9][10]

Despite their importance, traditional methods for synthesizing these vital compounds—such as the Fischer Indole Synthesis or Hantzsch Pyridine Synthesis—often suffer from significant drawbacks.[10][11] These classical approaches frequently demand harsh reaction conditions, including high temperatures and the use of strong acids or toxic solvents, which can lead to slow reaction rates, low product yields, and the generation of substantial chemical waste.[11] This has created a critical need for innovative synthetic methodologies that are not only more efficient but also align with the principles of green chemistry. This guide provides an in-depth exploration of modern strategies that are revolutionizing the synthesis of novel heterocyclic compounds for researchers in drug development and materials science.

Modern Synthetic Paradigms: Shifting Towards Efficiency and Sustainability

The limitations of classical synthesis have catalyzed a paradigm shift in organic chemistry. Modern strategies prioritize efficiency, atom economy, sustainability, and precision. These approaches enable the rapid assembly of complex and diverse molecular architectures under milder and more environmentally benign conditions.

Green and Enabling Technologies: Redefining Reaction Conditions

The causality behind choosing a synthetic method often extends beyond mere chemical transformation; it involves optimizing the energy input and physical environment of the reaction.

  • Microwave-Assisted Synthesis: This technique leverages the ability of polar molecules to absorb microwave energy and convert it into thermal energy. Unlike conventional heating, which relies on slow conduction, microwave irradiation provides rapid, uniform heating throughout the reaction vessel. This leads to dramatic reductions in reaction times (from hours to minutes), often accompanied by increased product yields and selectivities.[11][12] The efficiency of microwave-assisted synthesis allows for the use of solvent-free conditions, significantly reducing the environmental impact of a procedure.[12]

  • Continuous Flow Chemistry: In flow chemistry, reactants are pumped through a network of tubes and reactors, where they mix and react. This approach offers superior control over reaction parameters like temperature, pressure, and mixing compared to batch synthesis. The high surface-area-to-volume ratio in microreactors facilitates exceptional heat transfer, allowing for the safe execution of highly exothermic reactions and operation at superheated conditions.[13][14] This technology is emerging as a powerful tool for improving the safety, scalability, and consistency of heterocyclic compound synthesis.[15]

Logical Workflow: From Batch to Continuous Flow Synthesis

This diagram illustrates the conceptual shift from traditional batch processing to a more controlled and scalable continuous flow system for chemical synthesis.

G cluster_0 Traditional Batch Synthesis cluster_1 Modern Continuous Flow Synthesis A 1. Reactants charged into a single vessel B 2. Bulk heating/ cooling applied A->B C 3. Reaction proceeds (often with poor mixing) B->C D 4. Workup and Isolation C->D X Transition to Enabling Technology D->X Improved Safety, Scalability, Control E 1. Reagent streams continuously pumped F 2. Precise mixing at T-junction E->F G 3. Controlled heating/ cooling in reactor coil F->G H 4. In-line purification/ analysis (optional) G->H I 5. Continuous product collection H->I

Caption: Batch vs. Continuous Flow Synthesis Workflow.

Atom-Economical Approaches: Maximizing Molecular Complexity
  • Multi-Component Reactions (MCRs): MCRs are processes where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all starting materials.[16] This strategy is the epitome of efficiency, as it dramatically reduces the number of synthetic steps, purifications, and the amount of waste generated.[17] Reactions like the Biginelli and Ugi syntheses are classic examples that provide rapid access to diverse libraries of heterocyclic compounds, which is invaluable for lead identification in drug discovery.[10][18]

Advanced Catalytic Systems: Unlocking Novel Bond Formations

Catalysis is the cornerstone of modern synthesis, enabling transformations that would otherwise be impossible. The development of novel catalytic systems allows for unprecedented precision and efficiency in constructing molecular frameworks.

  • C-H Activation: The direct functionalization of ubiquitous carbon-hydrogen (C-H) bonds represents a major evolution in synthetic logic.[19] Traditionally, installing a new functional group required pre-functionalized starting materials (e.g., halides for cross-coupling). C-H activation, often catalyzed by transition metals like palladium, allows for the direct conversion of a C-H bond into a new C-C or C-heteroatom bond.[20][21] This strategy significantly shortens synthetic routes and improves atom economy by eliminating the need for activating groups.[21] The general mechanism involves the coordination of a catalyst to the substrate, cleavage of the C-H bond to form a cyclometalated intermediate, and subsequent reaction to form the final product.[19]

Catalytic Cycle: Palladium-Catalyzed C-H Activation

This diagram outlines the key steps in a typical palladium-catalyzed C-H activation/arylation cycle, a powerful tool for direct functionalization.

G A Pd(II) Precatalyst C C-H Activation (Cyclometalation) A->C Coordination B Heterocycle Substrate (Het-H) B->C D Cyclometalated Pd(II) Intermediate C->D - HX E Oxidative Addition (Ar-X) D->E G Pd(IV) Intermediate E->G F Aryl Halide (Ar-X) F->E H Reductive Elimination G->H Forms C-Ar bond H->A Regenerates Catalyst I Functionalized Heterocycle (Het-Ar) H->I Product

Caption: Simplified Pd(II)/Pd(IV) C-H Activation Cycle.

  • Photoredox Catalysis: This rapidly expanding field uses visible light to initiate single-electron transfer (SET) processes, enabling a wide range of organic transformations under remarkably mild conditions.[22][23] A photocatalyst (often a ruthenium or iridium complex, but increasingly earth-abundant metals or organic dyes) absorbs light and enters an excited state, making it a potent oxidant or reductant.[22][24] This allows for the generation of radical intermediates from precursors that are difficult to activate using traditional thermal methods, opening up new pathways for heterocycle synthesis and functionalization.[25][26]

Mechanism: General Photoredox Catalysis

This diagram shows the two primary quenching cycles in photoredox catalysis, which allow for either the reduction or oxidation of a substrate.

G cluster_0 Oxidative Quenching Cycle cluster_1 Reductive Quenching Cycle PC PC PC_star [PC]* PC->PC_star Visible Light (hν) Red_ox Substrate•+ (Red•+) PC_red [PC]•- PC_star->PC_red e- transfer Sac_Ox_red Sac-Ox•- PC_ox [PC]•+ PC_star->PC_ox e- transfer Red Substrate (Red) Red->Red_ox PC_red->PC e- transfer Ox_red Oxidant•- Ox Oxidant Ox->Ox_red Sac_Ox Sacrificial Oxidant (Sac-Ox) Sac_Ox->Sac_Ox_red PC_ox->PC e- transfer Sub_red Substrate•- (Sub•-) Sub Substrate (Sub) Sub->Sub_red

Caption: Oxidative and Reductive Photoredox Cycles.

Computational Synergy in Heterocyclic Synthesis

The synthesis of novel compounds is increasingly guided by computational chemistry.[27] Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking allow researchers to design and evaluate virtual compounds for their potential biological activity before committing resources to their synthesis.[28][29] This in silico approach helps prioritize the most promising molecular targets, predict their binding affinity to proteins, and optimize their drug-like properties.[29][30] This synergy between computational design and advanced synthesis accelerates the drug discovery pipeline, making it more efficient and cost-effective.[27]

Application Protocols

The following protocols are presented as validated, field-proven examples of modern synthetic methodologies. They are designed to be self-validating by including expected outcomes and characterization checkpoints.

Protocol 1: Microwave-Assisted, Solvent-Free Synthesis of 1,3-Thiazoles

This protocol demonstrates a green, efficient synthesis of a key heterocyclic scaffold, adapted from methodologies using recyclable mineral supports.[12]

  • Rationale: This method avoids volatile organic solvents and leverages the rapid heating of microwave irradiation to drive the reaction to completion quickly and efficiently. Montmorillonite K10 clay acts as a solid support and mild acidic catalyst.

  • Materials:

    • α-Tosyloxyketone (1.0 mmol)

    • Thioamide (1.1 mmol)

    • Montmorillonite K10 clay (200 mg)

    • Ethanol (for workup)

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate

  • Procedure:

    • In a 10 mL microwave process vial, thoroughly mix the α-tosyloxyketone (1.0 mmol), thioamide (1.1 mmol), and Montmorillonite K10 clay (200 mg) using a spatula until a homogeneous powder is formed.

    • Seal the vial with a snap cap.

    • Place the vial in the cavity of a dedicated laboratory microwave reactor.

    • Irradiate the mixture at 100-120 °C (power output: 150 W) for 3-5 minutes. Monitor the reaction progress by TLC (thin-layer chromatography) if necessary, using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

    • After cooling to room temperature, add 10 mL of ethanol to the vial and stir vigorously for 5 minutes.

    • Filter the mixture to remove the clay catalyst, washing the solid residue with additional ethanol (2 x 5 mL).

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (10 mL) followed by brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,3-thiazole derivative.

  • Expected Outcome: Yields for this reaction are typically high (80-95%). The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Protocol 2: Palladium-Catalyzed C2-Arylation of Indoles

This protocol illustrates a direct C-H activation strategy for functionalizing the indole scaffold, based on procedures using palladium nanoparticles on a solid support.[31]

  • Rationale: This method directly forges a C-C bond at the C2 position of the indole ring without requiring pre-halogenation of the heterocycle. The use of a supported catalyst simplifies purification, as it can be removed by filtration.

  • Materials:

    • Indole derivative (0.5 mmol)

    • Arylboronic acid (0.75 mmol, 1.5 equiv)

    • Pd-on-support catalyst (e.g., Pd/C or custom-supported Pd NPs, 2 mol %)

    • Copper(I) oxide (Cu₂O) (0.25 mmol, 0.5 equiv) as an oxidant

    • Potassium carbonate (K₂CO₃) (1.0 mmol, 2.0 equiv) as a base

    • Toluene (2.0 mL)

  • Procedure:

    • To an oven-dried Schlenk tube, add the indole derivative (0.5 mmol), arylboronic acid (0.75 mmol), Pd catalyst (2 mol %), Cu₂O (0.25 mmol), and K₂CO₃ (1.0 mmol).

    • Evacuate the tube and backfill with an inert atmosphere (e.g., Argon or Nitrogen). Repeat this cycle three times.

    • Add anhydrous toluene (2.0 mL) via syringe.

    • Seal the tube and place it in a preheated oil bath at 110 °C.

    • Stir the reaction mixture for 12-24 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (15 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts.

    • Wash the filter cake with additional ethyl acetate (10 mL).

    • Concentrate the combined filtrates under reduced pressure.

    • Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure C2-arylated indole.

  • Expected Outcome: Yields typically range from moderate to excellent. Successful C-H activation is confirmed by NMR spectroscopy, which will show characteristic aromatic signals for the newly introduced aryl group and a loss of the C2-H proton signal from the starting indole.

Data Summary: Comparison of Synthetic Methodologies

The choice of synthetic method has profound implications for the outcome and sustainability of a chemical synthesis. The following table provides a comparative overview of the discussed methodologies.

FeatureClassical HeatingMicrowave-AssistedFlow ChemistryMulti-ComponentC-H ActivationPhotoredox
Reaction Time Hours to DaysMinutesSeconds to MinutesMinutes to HoursHoursHours
Temp. Control Poor to ModerateGoodExcellentGoodGoodExcellent (Ambient)
Scalability DifficultModerateExcellentGoodGoodModerate
Safety ModerateGood (sealed vessel)ExcellentGoodGoodExcellent
Atom Economy Low to ModerateGoodGoodExcellentExcellentGood
Sustainability LowHighHighVery HighVery HighHigh
Generality BroadBroad (polar)BroadModerateBroadBroad

Conclusion

The synthesis of novel heterocyclic compounds has entered a transformative era. Modern methodologies are moving decisively away from the brute-force conditions of the past and toward elegant, precise, and sustainable strategies. Technologies like microwave and flow chemistry provide unprecedented control over reaction environments, while catalytic systems based on C-H activation and photoredox chemistry have fundamentally altered the logic of retrosynthesis, enabling the construction of complex molecules with greater efficiency and atom economy. The integration of computational design further refines this process, ensuring that synthetic efforts are directed toward molecules of the highest potential. For researchers and professionals in drug development, mastering these advanced applications and protocols is no longer just an advantage—it is essential for innovation and success.

References

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025). RSC Publishing.
  • A Study Of Synthesis Of Bioactive Heterocycles. (n.d.). IJNRD.
  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). MDPI.
  • Flow Chemistry for the Synthesis of Heterocycles. (n.d.). springerprofessional.de.
  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (2023). Springer.
  • Catalytic C–H Activ
  • Prescribed drugs containing nitrogen heterocycles: an overview. (2020). RSC Publishing.
  • Computational Docking Studies of Novel Heterocyclic Carboxamides as Potential PI3Kα Inhibitors. (2025).
  • Greener and expeditious synthesis of bioactive heterocycles using microwave irradi
  • Direct arylation of N-heterocycles enabled by photoredox c
  • Role of Heterocyclic Compounds in Drug Development: An Overview. (2024). Research and Reviews.
  • Multi-Component Reactions in Heterocyclic Chemistry. (2025).
  • COMPUTER-GUIDED DESIGN OF NOVEL NITROGEN-BASED HETEROCYCLIC SPHINGOSINE-1-PHOSPHATE (S1P) ACTIVATORS AS OSTEOANABOLIC AGENTS. (2024). EXCLI Journal.
  • Modern Strategies for Heterocycle Synthesis. (n.d.). MDPI.
  • Green Methods for the Synthesis of Bioactive Heterocycles. (n.d.).
  • Photoredox Catalysis Driven by Visible Light and Iron >N>-Heterocyclic Carbene Complexes. (2023). Lund University Research Portal.
  • Heterogeneous catalytic approaches in C–H activ
  • Prescribed drugs containing nitrogen heterocycles: an overview. (n.d.). PubMed Central.
  • Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. (n.d.). MDPI.
  • Synthesis of Novel N-Heterocyclic Compounds Containing 1,2,3-Triazole Ring System via Domino, “Click” and RDA Reactions. (2019). PubMed Central.
  • Applications of Heterocyclic Compounds in Pharmaceuticals. (2024). Reachem.
  • Modern advances in heterocyclic chemistry in drug discovery. (n.d.). RSC Publishing.
  • Multicomponent reactions for the synthesis of heterocycles. (n.d.). PubMed.
  • Computational Docking Studies of Novel Heterocyclic Carboxamides as Potential PI3Kα Inhibitors. (2015). Bentham Science Publishers.
  • Modern Strategies for Heterocycle Synthesis. (2025).
  • An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023). (n.d.).
  • Heterogeneous Organocatalysis for Photoredox Chemistry. (2018).
  • Photoredox Catalysis. (n.d.). University of Rochester.
  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. (n.d.). Der Pharma Chemica.
  • A Catalysis Guide Focusing on C–H Activ
  • Applications of Multicomponent Reactions for the Synthesis of Diverse Heterocyclic Scaffolds. (n.d.). Organic Letters.
  • Cross-coupling and C–H activation as tools for functionalization of Heterocycles. (n.d.). University of Oxford.
  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). PubMed Central.
  • Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. (n.d.). MDPI.
  • The flow synthesis of heterocycles for natural product and medicinal chemistry applications. (2010). Beilstein Journal of Organic Chemistry.
  • Heterocycle Formation via Palladium-Catalyzed C–H Functionaliz
  • Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. (n.d.). MDPI.
  • Synthesis and evaluation of some novel heterocyclic compounds containing an oxadiazole moiety. (2019). GSC Online Press.
  • Top Nitrogen Heterocycles in Modern Drugs. (2025). BOC Sciences.
  • Computational Methods in Drug Discovery. (n.d.). PubMed Central.
  • Recent advances in continuous flow synthesis of heterocycles. (2021). PubMed.
  • Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024). PubMed Central.
  • Photoredox c
  • REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS. (2025). Jetir.org.
  • Review for metal and organocatalysis of heterocyclic C-H functionalization. (2020). World Journal of Advanced Research and Reviews.
  • Applications of Heterocyclic Compounds. (2022). Encyclopedia MDPI.
  • A field guide to flow chemistry for synthetic organic chemists. (2023). Chemical Science.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Reactions with 2,6-Diiodo-5-methoxypyridin-3-ol

A Senior Application Scientist's Guide to Preventing Deiodination Welcome to the technical support guide for 2,6-Diiodo-5-methoxypyridin-3-ol. This valuable building block offers two reactive sites for sequential functio...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Preventing Deiodination

Welcome to the technical support guide for 2,6-Diiodo-5-methoxypyridin-3-ol. This valuable building block offers two reactive sites for sequential functionalization, making it a powerful tool in the synthesis of complex molecules for pharmaceutical and materials science applications. However, its utility is often challenged by the lability of its carbon-iodine bonds, leading to undesired deiodination.

This guide is designed to provide researchers, scientists, and drug development professionals with a deep understanding of the causes of deiodination and to offer field-proven troubleshooting strategies and optimized protocols to ensure the success of your synthetic campaigns.

Part 1: Understanding the Challenge - The Mechanism of Deiodination

The C-I bonds in 2,6-Diiodo-5-methoxypyridin-3-ol are susceptible to cleavage due to the electron-rich nature of the pyridine ring, which is enhanced by the presence of the hydroxyl (-OH) and methoxy (-OCH3) electron-donating groups. This electronic configuration makes the iodides better leaving groups and the aromatic ring more susceptible to certain side reactions, particularly under the conditions required for cross-coupling.

Deiodination, specifically protodeiodination (replacement of iodine with hydrogen), is a common byproduct pathway that competes with the desired chemical transformation. This side reaction is particularly prevalent in palladium-catalyzed processes. The primary culprits include:

  • Reductive Elimination from a Palladium-Hydride Species: In a Pd(0)/Pd(II) catalytic cycle, palladium-hydride (Pd-H) species can form from various sources (e.g., trace water, solvents, or beta-hydride elimination from certain reagents). These species can undergo oxidative addition to the C-I bond, followed by reductive elimination of HI, which is then quenched, resulting in a C-H bond.

  • Base-Mediated Decomposition: While necessary for many coupling reactions, certain bases, especially strong alkoxides or hydroxides at elevated temperatures, can promote decomposition pathways that lead to deiodination.

  • Photolytic Cleavage: Aryl iodide bonds are known to be sensitive to light, particularly UV radiation.[1] Improper storage or reaction setup without protection from light can lead to radical-mediated deiodination.[2]

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during reactions with 2,6-Diiodo-5-methoxypyridin-3-ol in a practical question-and-answer format.

General & Storage Issues

Q1: I've noticed the formation of impurities in my 2,6-Diiodo-5-methoxypyridin-3-ol starting material upon storage. How can I ensure its stability?

A1: The stability of this reagent is critical for reproducible results. Due to its sensitivity to light and potential for slow decomposition, we recommend the following storage protocol:

  • Store in the Dark: Use an amber vial or wrap the container in aluminum foil to prevent photolytic degradation.[2]

  • Inert Atmosphere: Store under a blanket of argon or nitrogen to displace oxygen and moisture.

  • Refrigerate: Keep the material at low temperatures (2-8 °C) to minimize thermal degradation.

  • Aliquot: If you use the reagent frequently, consider aliquoting it into smaller, single-use vials to avoid repeated exposure of the entire batch to the atmosphere.

Palladium-Catalyzed Cross-Coupling Reactions

This is the most common application for this substrate and also where deiodination is most frequently observed. The key to success is to promote the rate of the desired catalytic cycle (oxidative addition -> transmetalation -> reductive elimination) over the competing deiodination pathway.

cluster_main Troubleshooting Deiodination in Pd-Coupling Start Deiodination Observed? Catalyst Optimize Catalyst & Ligand Start->Catalyst Yes Base Select Milder Base Catalyst->Base Still problematic Success Problem Solved Catalyst->Success Improvement Conditions Adjust Reaction Conditions Base->Conditions Still problematic Base->Success Improvement Conditions->Success Improvement

Caption: Troubleshooting workflow for deiodination.

Q2: I'm running a Suzuki-Miyaura coupling and my primary byproduct is the mono-iodinated or fully deiodinated starting material. What is the first thing I should change?

A2: This is a classic case of protodeiodination competing with transmetalation. Your strategy should be to accelerate the productive steps of the catalytic cycle.

  • Catalyst and Ligand Selection: The choice of palladium source and ligand is paramount. While catalysts like Pd(PPh3)4 are common, the triphenylphosphine ligand can be suboptimal. We recommend using more modern, specialized systems.

    • Use Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or RuPhos promote rapid reductive elimination, which is often the rate-limiting step. This helps the catalyst turn over faster for the desired reaction, spending less time in states that can lead to deiodination.

    • Consider Pre-catalysts: Using well-defined palladium pre-catalysts (e.g., G3 or G4 palladacycles) ensures the efficient generation of the active Pd(0) species and can lead to more reproducible results.[3]

  • Base Selection: The base is crucial not only for the transmetalation step but can also be a source of protic impurities or promote side reactions.[4]

    • Avoid Strong Hydroxide Bases: Bases like NaOH and KOH can introduce water and may be aggressive towards the substrate.

    • Use Milder Carbonates or Phosphates: Potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or potassium phosphate (K3PO4) are generally much safer choices for this substrate. They are sufficiently basic to promote the catalytic cycle but are less likely to cause substrate degradation.[5]

Q3: My Sonogashira coupling is inefficient, and I'm observing both deiodination and Glaser homocoupling of my alkyne. How can I improve this?

A3: The Sonogashira reaction introduces the complexity of a copper co-catalyst, which is responsible for the undesired Glaser coupling.[6]

  • Attempt Copper-Free Conditions: Many modern Sonogashira protocols proceed efficiently without copper, especially with aryl iodides. This completely eliminates the possibility of Glaser coupling. This typically involves a palladium catalyst and a suitable amine base (like triethylamine or diisopropylethylamine) in a solvent like THF or DMF.[7]

  • Ligand Choice: If using a traditional Pd/CuI system, ensure your palladium catalyst has appropriate ligands. PdCl2(PPh3)2 is a common and often effective choice.

  • Strictly Anhydrous & Degassed Conditions: Both moisture and oxygen can exacerbate side reactions in Sonogashira couplings. Ensure your solvents are anhydrous and the reaction is thoroughly degassed and run under an inert atmosphere.

Q4: For a Buchwald-Hartwig amination, I need to use a strong base like NaOtBu, but this is causing severe deiodination. What are my options?

A4: This is a significant challenge, as the strong base required for amine deprotonation is often harsh.

  • Use a Modern Catalyst System: This is non-negotiable for such a transformation. Use a combination of a palladium pre-catalyst (e.g., Pd2(dba)3 or a palladacycle) with a highly specialized biarylphosphine ligand (e.g., Josiphos or specific Buchwald ligands). These systems are designed to operate at lower temperatures and with higher efficiency, minimizing the time the substrate is exposed to harsh conditions.[8]

  • Temperature Control: Begin the reaction at room temperature. Often, these modern catalyst systems are active enough to proceed without heat. If necessary, warm the reaction gently (e.g., to 40-60 °C) and monitor carefully. Avoid high temperatures unless absolutely necessary.

  • Alternative Bases: While less common, in some cases, a weaker base like K3PO4 or Cs2CO3 may be sufficient, especially with more nucleophilic amines and an efficient catalyst system. It is worth screening these milder bases first.

Summary of Recommended Conditions

The following table provides a starting point for optimizing your cross-coupling reactions.

Reaction TypeRecommended Catalyst/LigandRecommended BaseSolventKey Considerations
Suzuki-Miyaura Pd(dppf)Cl₂, Pd₂(dba)₃ with SPhos/XPhosK₂CO₃, K₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene, DMERigorously degas solvents; avoid strong bases like NaOH/KOH.[9]
Sonogashira PdCl₂(PPh₃)₂ (with or without CuI)Et₃N, DIPEATHF, DMFPrioritize copper-free conditions to prevent Glaser homocoupling.[10]
Buchwald-Hartwig G3/G4 Palladacycles + Buchwald LigandsNaOtBu, K₃PO₄, Cs₂CO₃Toluene, DioxaneUse modern pre-catalysts; careful temperature control is crucial.[8]

Part 3: Optimized Experimental Protocol

This section provides a detailed, step-by-step methodology for a Suzuki-Miyaura coupling, incorporating best practices to minimize deiodination.

Protocol: Minimized-Deiodination Suzuki-Miyaura Coupling

Objective: To couple an arylboronic acid to the 6-position of 2,6-Diiodo-5-methoxypyridin-3-ol with high fidelity.

cluster_workflow Optimized Suzuki Protocol Workflow A 1. Prepare & Degas Solvents E 5. Add Degassed Solvents A->E B 2. Charge Flask (Inert Atm.) - Pyridinol - Boronic Acid - Base (K3PO4) C 3. Purge with Argon B->C D 4. Add Catalyst (e.g., Pd(dppf)Cl2) C->D D->E F 6. Heat to 85 °C & Monitor E->F G 7. Quench & Work-up F->G

Caption: Step-by-step experimental workflow.

Materials:

  • 2,6-Diiodo-5-methoxypyridin-3-ol (1.0 eq)

  • Arylboronic acid (1.1 - 1.2 eq)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • 1,4-Dioxane, anhydrous

  • Water, deionized

Procedure:

  • Solvent Preparation: Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture thoroughly for at least 30 minutes by bubbling argon through it or by using three freeze-pump-thaw cycles.

  • Reaction Setup: To a flame-dried Schlenk flask, add 2,6-Diiodo-5-methoxypyridin-3-ol (1.0 eq), the arylboronic acid (1.1 eq), and anhydrous potassium phosphate (3.0 eq).

  • Inerting: Seal the flask, and evacuate and backfill with argon three times to ensure a completely inert atmosphere.

  • Catalyst Addition: Under a positive pressure of argon, quickly add the Pd(dppf)Cl₂ catalyst (0.03 eq).

  • Solvent Addition: Using a cannula or syringe, transfer the degassed dioxane/water solvent mixture to the flask.

  • Reaction: Place the flask in a pre-heated oil bath at 85 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every hour. The reaction is typically complete within 2-6 hours. Avoid unnecessarily long reaction times.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired mono-arylated product.

References

  • Steegborn, C., & Schweizer, U. (2020). Structure and Mechanism of Iodothyronine Deiodinases - What We Know, What We Don't Know, and What Would Be Nice to Know. Experimental and Clinical Endocrinology & Diabetes, 128(6-07), 375–378. [Link]

  • Engman, L., et al. (1998). Deiodination of O,O′-Diiodophenols by selenium and tellurium reagents. The Journal of Organic Chemistry, 63(12), 3911–3917. (While not directly on the topic compound, this provides mechanistic insight into deiodination processes). [Link]

  • Jouvin, K., et al. (2012). Palladium-catalyzed direct arylation of 5-membered-ring heterocycles: A focus on furan. Chemical Science, 3(3), 752. (Provides context on challenges with electron-rich heterocycles in cross-coupling). [Link]

  • Vautravers, N. S., et al. (2011). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 15(4), 891–897. [Link]

  • ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. [Link]

  • Haskali, M. B., & Perlmutter, P. (2015). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. Pharmaceuticals, 8(3), 527–566. [Link]

  • Al-Zoubi, R. M., et al. (2011). Recent Advances in Sonogashira Reactions. Current Organic Synthesis, 8(5), 645-673. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. (Provides a foundational understanding of coupling reactions and side reactions like dehalogenation). [Link]

Sources

Optimization

Technical Support Center: Purification of 2,6-Diiodo-5-methoxypyridin-3-ol

This guide provides in-depth technical support for the purification of 2,6-Diiodo-5-methoxypyridin-3-ol via recrystallization. It is designed for researchers, medicinal chemists, and process development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for the purification of 2,6-Diiodo-5-methoxypyridin-3-ol via recrystallization. It is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities associated with purifying this highly functionalized heterocyclic compound.

Introduction: The Challenge of Purifying a Substituted Pyridinol

2,6-Diiodo-5-methoxypyridin-3-ol is a unique molecule whose purification is non-trivial. Its structure presents several challenges: the polar pyridinol core, which allows for hydrogen bonding; the basic pyridine nitrogen and the acidic hydroxyl group, making its solubility highly dependent on pH[1]; and two heavy iodine atoms, which can influence crystal lattice formation. Furthermore, pyridines and their derivatives can sometimes be more difficult to crystallize than their non-heteroaromatic counterparts[2].

This guide offers a systematic approach to overcoming these challenges, moving from fundamental principles to specific troubleshooting scenarios encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the key molecular features of 2,6-Diiodo-5-methoxypyridin-3-ol that dictate the recrystallization strategy?

A1: The recrystallization behavior of this compound is governed by a combination of its structural features:

  • Polarity and Hydrogen Bonding: The presence of a hydroxyl (-OH) and a methoxy (-OCH3) group, in addition to the nitrogen atom in the pyridine ring, makes the molecule quite polar. These groups can act as hydrogen bond donors and acceptors, influencing solvent interactions.

  • Amphoteric Nature: The acidic pyridinol proton and the basic pyridine nitrogen mean the compound's solubility is highly sensitive to pH[1]. It will be more soluble in acidic and basic aqueous solutions compared to neutral ones.

  • Potential for Tautomerism: Substituted pyridinols can exist in equilibrium with their pyridone tautomers, which can complicate crystallization behavior.

  • Halogen Bonding: The two iodine atoms can participate in halogen bonding, which may influence crystal packing.

  • Thermal Sensitivity: Iodinated aromatic compounds can exhibit sensitivity to high temperatures, potentially leading to decomposition or release of iodine[3]. This cautions against the use of very high-boiling point solvents.

Q2: How should I approach selecting an initial solvent system?

A2: The principle of "like dissolves like" is the cornerstone of solvent selection[4][5]. Given the compound's polar nature, polar solvents are the logical starting point.

  • Single Solvents: Protic solvents like methanol, ethanol, or water, and polar aprotic solvents like acetone or acetonitrile should be screened. An ideal single solvent will dissolve the compound poorly at room temperature but completely at its boiling point[4].

  • Mixed Solvent Systems: It is common for a single solvent to be either too effective or too ineffective. A mixed solvent system is often ideal. For polar molecules containing oxygen and nitrogen, an alcohol/water mixture is a frequent and effective choice[4]. In this system, the compound is dissolved in a minimum amount of the "good" solvent (e.g., hot ethanol) in which it is highly soluble, followed by the dropwise addition of a "bad" solvent (e.g., hot water) in which it is poorly soluble, until turbidity is observed[6].

Q3: What are the likely impurities I need to remove?

A3: Impurities will depend on the synthetic route but can generally be categorized as:

  • Unreacted Starting Materials: Precursors used in the synthesis.

  • Side-Products: Isomers or products from competing reaction pathways, such as mono-iodinated or regioisomeric products.

  • Dehalogenated Species: Reductive processes during synthesis or workup can lead to the formation of des-iodo analogues[7]. These are often difficult to separate due to similar polarity.

  • Degradation Products: Formed if the compound is exposed to excessive heat or harsh pH conditions during the reaction or workup.

Recommended Recrystallization Protocol: A Step-by-Step Guide

This protocol details a robust method using a mixed solvent system, a common and effective choice for this class of compounds.

Experimental Workflow: Mixed-Solvent Recrystallization

G cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimal hot 'good' solvent (e.g., Ethanol) A->B C Heat to dissolve B->C D Filter hot solution to remove insolubles C->D If solids are present E Add hot 'bad' solvent (e.g., Water) until cloudy C->E If solution is clear D->E F Add 1-2 drops 'good' solvent to clarify E->F G Cool slowly to RT, then in ice bath F->G H Collect crystals by vacuum filtration G->H I Wash with cold solvent mixture H->I J Dry under vacuum I->J

Caption: General workflow for mixed-solvent recrystallization.

Methodology:

  • Dissolution: Place the crude 2,6-Diiodo-5-methoxypyridin-3-ol in an Erlenmeyer flask. In a separate flask, heat your "good" solvent (e.g., methanol or ethanol) to boiling. Add the minimum amount of the hot solvent to the crude material while heating to dissolve it completely.

  • Decolorization (if necessary): If the solution is colored by high-molecular-weight impurities, allow it to cool slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.

  • Hot Gravity Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.

  • Inducing Crystallization: To the clear, hot filtrate, add the "bad" solvent (e.g., water), which should also be hot, dropwise until the solution becomes faintly cloudy (persistent turbidity). This indicates the solution is saturated.

  • Clarification: Add 1-2 drops of the hot "good" solvent back into the solution until the turbidity just disappears.

  • Cooling and Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals and preventing the trapping of impurities[8]. Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent mixture to remove any adhering mother liquor.

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven at a mild temperature (e.g., 40-50°C) to avoid decomposition.

Troubleshooting Guide

Q4: My compound won't dissolve in the hot solvent. What should I do?

A4: This indicates that the solvent is not powerful enough.

  • Causality: The polarity of the solvent may be too low to overcome the crystal lattice energy of your polar compound.

  • Solutions:

    • Increase Solvent Volume: Ensure you have added enough solvent. Add small additional portions of the hot solvent until dissolution occurs. Be cautious not to add a large excess, as this will reduce your final yield[4].

    • Switch Solvents: If a large volume of solvent is required, it is not a suitable choice. You must select a more polar solvent or a different mixed solvent system. Refer to the solvent properties table below.

Solvent SystemBoiling Point (°C)Characteristics & Suitability
Methanol/Water65-100Excellent choice for polar N/O-containing compounds. Highly tunable polarity.[4]
Ethanol/Water78-100Similar to Methanol/Water, slightly less polar. A very common and effective system.[9]
Acetone/Hexane56-69Good for moderately polar compounds. Acetone is the polar "good" solvent.[2]
Acetonitrile/Water82-100Can be effective, but acetonitrile's high dissolving power may require large amounts of water.
Isopropanol82A single solvent option that is less polar than methanol/ethanol. May offer a good solubility differential.

Q5: The solution is clear, but no crystals are forming, even after cooling in ice.

A5: Crystal formation (nucleation) has not been initiated. This is a common issue.

  • Causality: The solution may be unsaturated (too much solvent was used), or it may be a stable supersaturated solution that requires a trigger for nucleation.

  • Solutions (Decision Tree):

G Start No Crystals Formed Upon Cooling Step1 1. Scratch inner surface of flask with a glass rod Start->Step1 Step2 2. Add a 'seed' crystal of the pure compound Step1->Step2 If no success Step3 3. Reduce solvent volume Step2->Step3 If no success Step4 Boil off some solvent and re-cool Step3->Step4 Result Crystals should form Step4->Result

Caption: Troubleshooting decision tree for failed crystallization.

  • Induce Nucleation: Scratch the inside of the flask at the surface of the liquid with a glass rod. The microscopic scratches provide a surface for crystals to begin forming[4].

  • Seed the Solution: If you have a small amount of the pure compound, add a single tiny crystal (a "seed crystal") to the solution. This provides a template for further crystal growth.

  • Increase Concentration: If the above methods fail, it is likely you added too much solvent. Gently heat the solution to boil off a portion of the solvent, then attempt to cool it again.

Q6: My compound separated as an oil instead of crystals. How do I fix this?

A6: This phenomenon, known as "oiling out," is problematic because oils tend to trap impurities.

  • Causality: Oiling out often occurs when the solution becomes supersaturated at a temperature above the melting point of the solute[10]. It is also more common when significant impurities are present, which can depress the melting point, or when using mixed solvent systems[11].

  • Solutions:

    • Re-dissolve and Adjust: Heat the solution to re-dissolve the oil. Add a small amount more of the "good" solvent (e.g., ethanol) to lower the saturation point[10].

    • Slow Down Cooling: Attempt to recrystallize again, but ensure the cooling process is extremely slow. You can insulate the flask to slow heat loss. Very slow cooling favors the formation of an ordered crystal lattice over a disordered oil[10].

    • Lower the Temperature: If possible, switch to a solvent system with a lower boiling point.

    • Scratch Vigorously: As the solution cools, but before the oil separates, scratch the flask vigorously to try and induce crystal nucleation before the oiling-out temperature is reached.

References

  • Williamson, K. L., & Masters, K. M. (n.d.).
  • University of Rochester Department of Chemistry. (n.d.).
  • Sigma-Aldrich. (n.d.). 2,6-Diiodo-5-methoxypyridin-3-ol AldrichCPR. Product Page.
  • Fessenden, R. J., & Fessenden, J. S. (n.d.).
  • Gomes, M. F. C., et al. (2023).
  • KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • Shevchenko, A. V., et al. (2025). Thermal Decomposition of Iodine Complexes with Pyridine.
  • Al-Tel, T. H. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.
  • Gomes, M. F. C., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media.
  • San Diego Mesa College. (n.d.).
  • Belskaya, O. B., et al. (2024). Synthesis and characterization of soluble pyridinium-containing copolyimides. RSC Advances.
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
  • LibreTexts Chemistry. (2022). 3.
  • LibreTexts Chemistry. (2022). 3.4: Step-by-Step Procedures.
  • LibreTexts Chemistry. (2022). 3.5: Summary.
  • LibreTexts Chemistry. (2022). 3.
  • LibreTexts Chemistry. (2022). 3.8: Using a Mixed Solvent.
  • LibreTexts Chemistry. (2022). 3.9: Summary.
  • Martins, F., et al. (2021). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI.
  • LibreTexts Chemistry. (2022). 3.2: Choosing a Solvent.
  • LibreTexts Chemistry. (2022). 3.3: Dissolving the Crude Solid.
  • LibreTexts Chemistry. (2022). 3.6: Summary.
  • LibreTexts Chemistry. (2022). 3.A: Appendix.
  • Gilbert, J. C., & Martin, S. F. (n.d.).
  • LibreTexts Chemistry. (2022). 3.5: Step-by-Step Procedures.
  • University of York Chemistry Department. (n.d.).
  • LibreTexts Chemistry. (2022). 3.B: Appendix.
  • Reddit. (2013).
  • LibreTexts Chemistry. (2022). 3.C: Appendix.
  • LibreTexts Chemistry. (2022). 3.D: Appendix.
  • Kumar, A., et al. (n.d.).
  • LibreTexts Chemistry. (2022). 3.E: Appendix.
  • LibreTexts Chemistry. (2022). 3.F: Appendix.
  • LibreTexts Chemistry. (2022). 3.G: Appendix.
  • University of Massachusetts Lowell. (n.d.).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in 2,6-Diiodopyridine Cross-Coupling

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for palladium-catalyzed cross-coupling reactions involving 2,6-diiodop...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for palladium-catalyzed cross-coupling reactions involving 2,6-diiodopyridine. The content is structured in a question-and-answer format to directly address specific experimental challenges, grounded in mechanistic principles and field-proven insights.

Section 1: Fundamental Challenges with 2,6-Diiodopyridine

This section addresses the inherent chemical properties of 2,6-diiodopyridine that make it a uniquely challenging substrate, despite the high reactivity of its carbon-iodine bonds.

Q1: Why is 2,6-diiodopyridine considered a "challenging" substrate for cross-coupling reactions?

A1: While the carbon-iodine (C-I) bond is the most readily cleaved carbon-halogen bond in the oxidative addition step of the catalytic cycle, two primary factors contribute to the difficulties encountered with 2,6-diiodopyridine:

  • Catalyst Inhibition by the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium catalyst. This coordination can stabilize the metal center, making it less reactive and hindering its ability to participate in the catalytic cycle. This effect is particularly pronounced in substrates like pyridine where the nitrogen is unhindered.[1]

  • Steric Hindrance: The presence of two large iodine atoms flanking the pyridine nitrogen creates a sterically congested environment around the reactive sites. This steric bulk can impede the approach of the palladium catalyst and its ligands, slowing down the crucial oxidative addition step.[2][3] It can also influence the subsequent steps of the catalytic cycle. The formation constants of complexes with 2,6-substituted pyridines are often lower due to this steric hindrance.[3]

Section 2: Troubleshooting Low or No Product Conversion

Low conversion is the most common issue reported. A systematic approach is essential for diagnosing the root cause. The following workflow provides a logical path for troubleshooting.

G start Low or No Conversion Observed catalyst_check Is the Catalyst System Active? start->catalyst_check Begin Diagnosis reagent_check Are Reagents High Quality & Stoichiometry Correct? catalyst_check->reagent_check Yes catalyst_solution ACTION: - Use fresh Pd source. - Switch to a pre-catalyst. - Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). catalyst_check->catalyst_solution No / Unsure conditions_check Are Reaction Conditions Optimal? reagent_check->conditions_check Yes reagent_solution ACTION: - Use fresh, pure reagents. - Verify stoichiometry. - For Suzuki, check boronic acid quality (trimerization?). - Ensure base is finely ground and anhydrous. reagent_check->reagent_solution No / Unsure conditions_check->reagent_solution No / Unsure conditions_solution ACTION: - Ensure rigorous degassing (N2/Ar sparging). - Increase temperature (80-120°C). - Screen alternative solvents (Toluene, Dioxane, DMF). - Consider microwave irradiation. conditions_check->conditions_solution No / Unsure

Caption: A decision workflow for troubleshooting low conversion.

Q2: My cross-coupling reaction has stalled. How should I choose a more effective catalyst and ligand system?

A2: The choice of catalyst and ligand is critical. For challenging substrates like 2,6-diiodopyridine, standard catalysts like Pd(PPh₃)₄ may be insufficient. The key is to generate a highly active, coordinatively unsaturated L₁Pd(0) species in solution.[4]

  • Rationale: Bulky, electron-rich phosphine ligands (often called "Buchwald ligands") or N-Heterocyclic Carbenes (NHCs) are superior for this purpose. Their large size promotes the formation of monoligated Pd(0) complexes, which are the most active species in the catalytic cycle.[4] Their electron-donating nature increases the electron density on the palladium center, which accelerates the rate-limiting oxidative addition step.[5]

  • Recommendation: Switch from simple phosphine ligands to more robust systems. Using stable pre-catalysts (e.g., G3-XPhos Palladacycle) can also improve reproducibility and activity.

Coupling ReactionRecommended LigandsRecommended Palladium Source
Suzuki-Miyaura SPhos, XPhos, RuPhosPd(OAc)₂, Pd₂(dba)₃, Palladacycle Precatalysts
Buchwald-Hartwig XPhos, RuPhos, BrettPhosPd(OAc)₂, Pd₂(dba)₃, Palladacycle Precatalysts
Sonogashira XPhos, SPhos, P(t-Bu)₃Pd(OAc)₂, PdCl₂(PPh₃)₂

Q3: I've chosen a good ligand, but the reaction is still sluggish. Could the base be the problem?

A3: Absolutely. The base plays a crucial role and its efficacy depends on its strength, solubility, and physical form.

  • Function: In Suzuki-Miyaura coupling, the base is required to activate the organoboron species to facilitate transmetalation. In Buchwald-Hartwig amination, it deprotonates the amine or amine-catalyst complex.

  • Common Choices: Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃) are standard.[1]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Moisture can deactivate the catalyst and hydrolyze reagents. Use anhydrous solvents and dry reagents.

    • Improve Solubility: If the base is poorly soluble in the reaction solvent, its effectiveness will be limited. Cs₂CO₃ is often more soluble than K₂CO₃ in organic solvents.

    • Physical Form Matters: For solid bases like K₃PO₄, grinding it into a very fine powder immediately before use significantly increases its surface area and reactivity.[5]

    • The "Water Trick" for K₃PO₄: For Suzuki couplings using K₃PO₄ in strictly anhydrous solvents, the reaction can sometimes fail. The addition of a few equivalents of water can be necessary to facilitate the dissolution and activity of the phosphate base.[5]

Section 3: Managing Side Reactions

Even when the reaction proceeds, undesirable side reactions can consume starting materials and lower the yield of the desired product.

Q4: My main product is contaminated with a symmetrical biaryl (from Suzuki) or a di-alkyne (from Sonogashira). What is causing this homocoupling?

A4: Homocoupling is a common side reaction that can arise from several pathways.

  • Suzuki Homocoupling: The formation of a biaryl product from the boronic acid partner is often promoted by the presence of Pd(II) species and oxygen. If the reaction mixture is not properly degassed, or if the Pd(0) catalyst is oxidized, this side reaction can dominate.[6]

    • Solution: Ensure rigorous degassing of your solvent and reagents (e.g., three freeze-pump-thaw cycles or sparging with argon for 30-60 minutes). Use a high-quality palladium source and maintain a strictly inert atmosphere throughout the reaction.

  • Sonogashira (Glaser) Homocoupling: The formation of a symmetrical diyne product is known as Glaser coupling. This reaction is almost always promoted by the copper(I) co-catalyst, especially in the presence of oxygen.[7]

    • Solution:

      • Reduce or Eliminate Copper: Try running the reaction with a reduced amount of CuI (e.g., 0.5-1 mol%) or switch to a "copper-free" Sonogashira protocol.

      • Strictly Anaerobic Conditions: As with Suzuki homocoupling, eliminating oxygen is critical to suppress this side reaction.

Q5: My starting material is consumed, but my product has a hydrogen atom where an iodine used to be. Why is this hydrodehalogenation happening?

A5: Hydrodehalogenation is the replacement of a halogen with a hydrogen atom. This can occur competitively with the desired cross-coupling reaction. The source of the hydrogen atom is often trace amounts of water, alcohols, or even the amine coupling partner in some cases. The mechanism can be complex, but it essentially short-circuits the catalytic cycle after the oxidative addition step.

  • Solution:

    • Use High-Purity, Anhydrous Reagents: Ensure your solvent is anhydrous and your reagents are free from protic impurities.

    • Inert Atmosphere: Maintain a strict nitrogen or argon atmosphere to exclude moisture.

    • Base Choice: Some bases can be sources of protons or promote decomposition pathways that lead to dehalogenation. If the problem persists, screen alternative bases.

Section 4: Controlling Selectivity: Mono- vs. Di-substitution

For a di-substituted substrate like 2,6-diiodopyridine, achieving selective mono-substitution is a significant challenge.

G cluster_0 Reaction Pathways A 2,6-Diiodopyridine B Mono-substituted Product A->B + 1 eq. Nu (Desired Pathway) C Di-substituted Product A->C + 2 eq. Nu (Exhaustive Coupling) B->C + 1 eq. Nu (Over-reaction)

Caption: Pathways for mono- and di-substitution of 2,6-diiodopyridine.

Q6: I am trying to make the mono-substituted product, but I am getting a significant amount of the di-substituted product, even when using only one equivalent of my coupling partner. How can I improve selectivity for mono-substitution?

A6: This is a classic challenge. The mono-substituted product is itself a substrate for a second cross-coupling reaction. If the mono-substituted product is more reactive than the starting 2,6-diiodopyridine, or if a highly active catalyst is used, over-reaction to the di-substituted product is common, even with a 1:1 stoichiometry.[8]

  • Strategies to Favor Mono-substitution:

    • Stoichiometry Control: Use a slight excess of 2,6-diiodopyridine relative to your nucleophile (e.g., 1.2 to 1.5 equivalents of the diiodopyridine to 1.0 equivalent of the coupling partner). This ensures the nucleophile is consumed before significant di-substitution can occur.

    • Lower the Temperature: Running the reaction at a lower temperature will decrease the rate of both the first and second coupling reactions. This can often increase the kinetic selectivity for the first substitution.

    • Slow Addition: Instead of adding all of the nucleophile at the beginning of the reaction, add it slowly over several hours using a syringe pump. This keeps the instantaneous concentration of the nucleophile low, which disfavors the second coupling event.

    • Reduce Catalyst Loading: High catalyst loadings can drive the reaction to completion, including the undesired second coupling. Try reducing the catalyst loading (e.g., from 2 mol% to 0.5-1 mol%).

Section 5: General Experimental Protocol

This protocol outlines the critical steps for setting up a palladium-catalyzed cross-coupling reaction under an inert atmosphere.

  • Vessel Preparation: Add 2,6-diiodopyridine, the coupling partner (e.g., boronic acid), and the base to an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (high-purity argon or nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium source and the ligand.

  • Solvent Degassing: The solvent must be thoroughly degassed before use. This can be done by sparging with an inert gas for 30-60 minutes or by using the freeze-pump-thaw method (3 cycles).

  • Reaction Initiation: Add the degassed solvent to the reaction vessel via syringe.

  • Heating: Place the sealed vessel in a pre-heated oil bath or heating block and stir at the desired temperature.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere if possible) and analyzing by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and wash with water or brine. The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing 2,6-Dichloropyridine Reactions. BenchChem.
  • Kreitner, F., et al. (2022). Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads. National Center for Biotechnology Information. [Link]

  • Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. [Link]

  • Chen, W., et al. (2025). Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. ResearchGate. [Link]

  • Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]

  • Bio, M. M., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. National Center for Biotechnology Information. [Link]

  • Pescatori, M., et al. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra. ResearchGate. [Link]

  • Cavanagh, C., & Sigman, M. S. (2020). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. National Center for Biotechnology Information. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Ishiyama, H., et al. (2021). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Iodinated Pyridines

For researchers, scientists, and drug development professionals engaged in the structural elucidation and analysis of heterocyclic compounds, a comprehensive understanding of their behavior under mass spectrometric condi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the structural elucidation and analysis of heterocyclic compounds, a comprehensive understanding of their behavior under mass spectrometric conditions is paramount. This guide provides an in-depth comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of the three positional isomers of iodinated pyridine: 2-iodopyridine, 3-iodopyridine, and 4-iodopyridine. By examining the characteristic fragmentation pathways of these isomers, this document aims to equip scientists with the knowledge to confidently identify and differentiate them in complex matrices.

Introduction: The Significance of Iodinated Pyridines and Mass Spectrometry

Iodinated pyridines are a critical class of heterocyclic compounds widely utilized as building blocks in medicinal chemistry and materials science. Their utility stems from the reactivity of the carbon-iodine bond, which facilitates a variety of cross-coupling reactions, enabling the synthesis of more complex molecular architectures. The position of the iodine atom on the pyridine ring significantly influences the molecule's reactivity, physical properties, and, consequently, its fragmentation behavior in a mass spectrometer.

Electron ionization (EI) mass spectrometry is a powerful analytical technique for the structural characterization of volatile and semi-volatile organic compounds. The high-energy electrons used in EI induce ionization and subsequent fragmentation of the molecule, generating a unique mass spectrum that serves as a molecular fingerprint. A thorough understanding of these fragmentation patterns is essential for unambiguous compound identification.

Principles of Fragmentation in Iodinated Pyridines

The fragmentation of iodinated pyridines under EI-MS is governed by several key principles:

  • The Nitrogen Rule : As pyridine-containing compounds, the molecular ions of iodinated pyridines will have an odd nominal mass-to-charge ratio (m/z) due to the presence of a single nitrogen atom.

  • The Weakest Bond Cleavage : The carbon-iodine (C-I) bond is the weakest bond in the molecule and is therefore highly susceptible to cleavage upon electron ionization. This often leads to the loss of an iodine radical or an iodine cation.

  • Pyridine Ring Stability : The aromatic pyridine ring is relatively stable and its fragmentation often involves characteristic losses of small neutral molecules like hydrogen cyanide (HCN).

  • Positional Effects : The position of the iodine substituent (ortho, meta, or para to the nitrogen) influences the stability of the resulting fragment ions and can lead to distinct fragmentation pathways for each isomer.

Comparative Fragmentation Analysis of Iodinated Pyridine Isomers

The following sections detail the characteristic fragmentation patterns observed for 2-, 3-, and 4-iodopyridine under electron ionization. The analysis is based on a combination of spectral data from reputable databases and established principles of mass spectrometric fragmentation.

General Fragmentation Pathways

A primary fragmentation pathway for all three isomers involves the cleavage of the C-I bond. This can occur in two ways:

  • Loss of an Iodine Radical (I•) : This results in the formation of a pyridinium cation at m/z 78.

    [C₅H₄IN]⁺• → [C₅H₄N]⁺ + I•

  • Formation of an Iodine Cation (I⁺) : This results in the formation of a pyridyl radical, with the charge retained on the iodine atom, observed at m/z 127.

    [C₅H₄IN]⁺• → C₅H₄N• + I⁺

Another common fragmentation pathway for pyridine and its derivatives is the loss of hydrogen cyanide (HCN), leading to the formation of a C₄H₃⁺ fragment ion.

Isomer-Specific Fragmentation Patterns

While the general fragmentation pathways are similar, the relative abundances of the key fragment ions can differ significantly between the isomers, providing a basis for their differentiation.

Table 1: Key Physicochemical Properties of Iodinated Pyridine Isomers

CompoundMolecular FormulaMolecular WeightCAS Number
2-IodopyridineC₅H₄IN205.00 g/mol 5029-67-4
3-IodopyridineC₅H₄IN205.00 g/mol 1120-90-7
4-IodopyridineC₅H₄IN205.00 g/mol 15854-87-2

Table 2: Comparison of Major Fragment Ions (m/z) and Their Postulated Structures for Iodinated Pyridine Isomers

m/zPostulated Structure2-Iodopyridine3-Iodopyridine4-Iodopyridine
205[C₅H₄IN]⁺• (Molecular Ion)PresentPresentPresent
127[I]⁺MinorMinorMinor
78[C₅H₄N]⁺MajorMajorMajor
51[C₄H₃]⁺MajorMajorMajor

Note: The relative intensities (Major/Minor) are qualitative and intended for comparative purposes.

2-Iodopyridine: The proximity of the iodine atom to the nitrogen in 2-iodopyridine may influence the stability of the molecular ion and its subsequent fragmentation. Specific rearrangement reactions involving the nitrogen lone pair and the iodine substituent could potentially lead to unique, albeit low-intensity, fragment ions that are not observed in the other isomers.

3-Iodopyridine: The mass spectrum of 3-iodopyridine is expected to show a prominent molecular ion peak at m/z 205. The primary fragmentation will be the loss of the iodine atom to form the pyridinium cation at m/z 78. Subsequent fragmentation of the pyridine ring will lead to the characteristic ion at m/z 51, corresponding to the loss of HCN. A thumbnail of the GC-MS data for 3-iodopyridine from PubChem supports these primary fragmentation steps.[1]

4-Iodopyridine: The mass spectrum of 4-iodopyridine, as indicated by NIST data, shows a strong molecular ion peak at m/z 205.[2] The second and third most abundant peaks are observed at m/z 78 and m/z 51, respectively.[2] This is consistent with the expected fragmentation pathway involving the initial loss of an iodine radical followed by the loss of HCN from the resulting pyridinium cation.

Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the primary fragmentation pathways for iodinated pyridines.

Fragmentation_Pathways M [C₅H₄IN]⁺• m/z 205 (Molecular Ion) F1 [C₅H₄N]⁺ m/z 78 M->F1 - I• I_ion [I]⁺ m/z 127 M->I_ion - C₅H₄N• F2 [C₄H₃]⁺ m/z 51 F1->F2 - HCN

Caption: Primary fragmentation pathways for iodinated pyridines.

Experimental Protocol for GC-MS Analysis

To obtain high-quality mass spectra for the comparative analysis of iodinated pyridine isomers, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended.

1. Sample Preparation:

  • Prepare individual standard solutions of 2-, 3-, and 4-iodopyridine in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 100 µg/mL.

  • Prepare a mixed standard solution containing all three isomers at the same concentration.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • MS Ion Source: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-300.

3. Data Acquisition and Analysis:

  • Inject 1 µL of each standard solution.

  • Acquire the mass spectra for each separated isomer.

  • Process the data using the instrument's software to identify the retention times and mass spectra of each compound.

  • Compare the obtained spectra with library spectra (e.g., NIST, Wiley) for confirmation.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Prepare individual isomer standards Inject Inject 1 µL of sample Prep1->Inject Prep2 Prepare mixed isomer standard Prep2->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Analysis (m/z 40-300) Ionize->Detect Acquire Acquire Mass Spectra Detect->Acquire Compare Compare Fragmentation Patterns Acquire->Compare Identify Isomer Identification Compare->Identify

Caption: Experimental workflow for GC-MS analysis of iodinated pyridines.

Conclusion and Future Perspectives

The electron ionization mass spectra of 2-, 3-, and 4-iodopyridine are characterized by a prominent molecular ion and key fragments resulting from the loss of an iodine radical and subsequent loss of hydrogen cyanide. While the primary fragmentation pathways are consistent across the isomers, subtle differences in the relative abundances of these and other minor fragment ions, influenced by the position of the iodine atom, can be exploited for their differentiation.

For a definitive and quantitative comparison, it is essential to acquire high-resolution mass spectral data for all three isomers under identical experimental conditions. This would allow for the precise mass measurement of fragment ions, further confirming their elemental composition and aiding in the elucidation of more complex fragmentation mechanisms, including potential rearrangements. Future work could also involve tandem mass spectrometry (MS/MS) studies to isolate specific fragment ions and probe their subsequent dissociation pathways, providing even greater detail and confidence in structural assignments.

By understanding the fundamental principles of fragmentation and employing systematic analytical approaches, researchers can effectively leverage mass spectrometry for the robust characterization of iodinated pyridines and other related heterocyclic compounds in their scientific endeavors.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 609492, 4-Iodopyridine." PubChem, [Link].

  • NIST. "Pyridine." NIST Chemistry WebBook, [Link].

  • Chemguide. "Fragmentation Patterns in Mass Spectra." Chemguide, [Link].

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts, [Link].

  • Doc Brown's Chemistry. "Mass spectrum of 2-iodopropane." Doc Brown's Chemistry, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 70714, 3-Iodopyridine." PubChem, [Link].

Sources

Comparative

A Senior Application Scientist's Guide to Ligand Selection for Suzuki Coupling of Diiodopyridines

For Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficienc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] For drug development and materials science, the selective functionalization of heteroaromatic cores, such as pyridines, is of paramount importance. Diiodopyridines, with their two reactive sites, offer a versatile platform for the synthesis of complex molecular architectures. However, controlling the regioselectivity of these reactions to achieve either selective mono-arylation or controlled diarylation presents a significant challenge. The choice of ligand complexed to the palladium catalyst is the most critical parameter in steering the reaction towards the desired outcome.

This guide provides an in-depth comparison of various ligand classes for the Suzuki coupling of diiodopyridines, supported by experimental data and mechanistic insights. We will explore the causality behind experimental choices, enabling you to make informed decisions for your specific synthetic challenges.

The Challenge of Regioselectivity in Diiodopyridine Coupling

The two iodine atoms on a pyridine ring exhibit different reactivities based on their electronic and steric environment. Generally, the C-I bond at a position α to the nitrogen (e.g., C2 or C6) is more electron-deficient and thus more susceptible to oxidative addition by the palladium catalyst. However, steric hindrance and the nature of the ligand can override this inherent electronic preference, leading to reactions at other positions. The ultimate goal is to select a ligand that provides high yields and predictable regioselectivity, minimizing the formation of undesired isomers and diarylated byproducts when mono-arylation is desired.

Ligand Classes for Suzuki Coupling of Diiodopyridines: A Comparative Analysis

The efficacy of a ligand in Suzuki-Miyaura coupling is primarily determined by its steric bulk and electronic properties. Bulky, electron-rich ligands are known to facilitate the oxidative addition of the aryl halide and promote the crucial reductive elimination step.[2] We will now delve into the performance of different classes of ligands for the Suzuki coupling of diiodopyridines.

Phosphine Ligands: The Workhorses of Cross-Coupling

Phosphine ligands have been extensively used in palladium-catalyzed cross-coupling reactions. Their properties can be finely tuned by modifying the substituents on the phosphorus atom.

Monodentate Phosphines:

  • Buchwald-type biaryl phosphines (e.g., SPhos, XPhos): These ligands are characterized by a biaryl backbone that creates a bulky steric environment around the palladium center. This bulkiness promotes the formation of the active monoligated palladium species, which is highly reactive in oxidative addition. The electron-rich nature of these phosphines also accelerates the reductive elimination step. For the Suzuki coupling of diiodopyridines, ligands like SPhos have been shown to be effective for mono-arylation, particularly when selective reaction at one iodo position is desired.[3]

  • Trialkylphosphines (e.g., P(t-Bu)₃): These are highly electron-rich and sterically demanding ligands. Their strong electron-donating ability can enhance the reactivity of the palladium catalyst, often allowing for reactions to proceed at lower temperatures. However, their high reactivity can sometimes lead to a loss of selectivity and the formation of diarylated products.

Bidentate Phosphines:

  • dppf (1,1'-Bis(diphenylphosphino)ferrocene): The "bite angle" of bidentate ligands, like dppf, plays a crucial role in determining the geometry of the palladium complex and, consequently, its reactivity and selectivity. While widely used, for dihalo-heterocycles, dppf can sometimes lead to mixtures of mono- and diarylated products, depending on the substrate and reaction conditions.

The choice between monodentate and bidentate phosphine ligands can significantly impact the regioselectivity of the coupling reaction. For instance, in the coupling of 3,5-dichloropyridazines, electron-rich monodentate ligands favored reaction at the C5 position, while electron-deficient bidentate ligands favored the C3 position.[4] A similar trend can be expected for diiodopyridines.

N-Heterocyclic Carbene (NHC) Ligands: A Robust Alternative

N-Heterocyclic carbenes have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. They are typically stronger σ-donors than phosphine ligands, forming very stable palladium complexes. This enhanced stability can translate to higher catalyst turnover numbers and robustness under challenging reaction conditions.

  • IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) and IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene): These bulky NHC ligands have proven to be highly effective in promoting the Suzuki coupling of challenging substrates, including heteroaryl chlorides. Their steric bulk can be instrumental in achieving high regioselectivity in the coupling of dihalopyridines. For instance, a very sterically hindered NHC ligand has been shown to promote the selective C4-coupling of 2,4-dichloropyridines.[5] This suggests that for diiodopyridines, bulky NHC ligands could be employed to override the inherent electronic preferences and achieve selective functionalization at sterically more accessible positions.

A Head-to-Head Comparison: Phosphines vs. NHCs
Ligand TypeAdvantagesDisadvantagesBest Suited For
Phosphines - Wide variety available with tunable steric and electronic properties.[2]- Well-established and extensively documented.- Can be sensitive to air and moisture.- Can undergo P-C bond cleavage, leading to side products.[6]- General-purpose Suzuki couplings.- Fine-tuning selectivity through ligand screening.
NHCs - Stronger σ-donors, leading to more stable and often more active catalysts.[7]- Generally more robust and less prone to degradation.- Can be more expensive and synthetically less accessible than common phosphines.- The very strong Pd-NHC bond can sometimes hinder the reductive elimination step.- Challenging couplings with unreactive substrates.- Reactions requiring high catalyst stability and turnover.

Experimental Data: A Snapshot of Ligand Performance

The following table summarizes representative experimental data for the Suzuki coupling of diiodopyridines with various ligands. It is important to note that direct comparative studies across all diiodopyridine isomers with a wide range of ligands are not abundant in the literature. The data presented here is a compilation from various sources to provide a comparative overview.

Diiodopyridine IsomerLigandBoronic AcidBaseSolventTemp (°C)Time (h)Product(s)Yield (%)Reference
2,6-DibromopyridineSPhosPhenylboronic AcidK₃PO₄Toluene/H₂O10016Mono-arylated~70-80[3]
2,3,5-TrichloropyridineNone (Ligand-free)Arylboronic AcidNa₂CO₃DMF/H₂O60123,5-dichloro-2-arylpyridineHigh[8]
3,5-DichloropyridazinesQPhosPhenylboronic AcidK₃PO₄Toluene80125-phenyl-3-chloropyridazine95[4]
3,5-DichloropyridazinesdppfPhenylboronic AcidK₃PO₄Toluene80123-phenyl-5-chloropyridazine85[4]

Note: The table includes data for closely related dihalopyridines and pyridazines due to the limited direct comparative data for diiodopyridines.

Mechanistic Considerations: The "Why" Behind Ligand Choice

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The ligand plays a crucial role in each of these steps.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII R-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R R-Pd(II)L_n-R' Transmetalation->PdII_R Base Base Base->Transmetalation Boronic R'B(OH)₂ Boronic->Transmetalation RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: This is often the rate-limiting step. Electron-rich ligands enhance the electron density on the palladium center, facilitating its insertion into the carbon-iodine bond. Bulky ligands promote the dissociation of one ligand to form a highly reactive 14-electron species, which readily undergoes oxidative addition.

  • Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the palladium complex. The ligand's steric and electronic properties can influence the rate and efficiency of this step.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst. This step is favored by bulky and electron-donating ligands.

The choice of ligand can therefore be seen as a balancing act between promoting the desired steps of the catalytic cycle while potentially suppressing unwanted side reactions. For instance, a highly active catalyst might lead to diarylation if the mono-arylated product re-enters the catalytic cycle before it diffuses away from the catalyst.

Experimental Protocols: A Practical Guide

Here, we provide a detailed, step-by-step methodology for a representative Suzuki coupling of a diiodopyridine.

Representative Protocol for Selective Mono-arylation of 2,6-diiodopyridine:

This protocol is adapted from established procedures for similar dihalopyridines.[3]

Materials:

  • 2,6-diiodopyridine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene

  • Degassed water

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2,6-diiodopyridine, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Solvent Addition: Add toluene and degassed water to the flask in a 4:1 ratio (e.g., 4 mL toluene, 1 mL water per 1 mmol of 2,6-diiodopyridine).

  • Reaction Execution: Stir the reaction mixture vigorously and heat to 100 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants: - Diiodopyridine - Boronic Acid - Pd Catalyst - Ligand - Base Inert Establish Inert Atmosphere (Ar or N₂) Reagents->Inert Solvent Add Degassed Solvents Inert->Solvent Heat Heat and Stir (e.g., 100 °C) Solvent->Heat Monitor Monitor Progress (TLC or LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Aqueous Workup and Extraction Cool->Extract Purify Purify (e.g., Column Chromatography) Extract->Purify

Caption: A generalized experimental workflow for the Suzuki coupling of diiodopyridines.

Conclusion and Future Outlook

The selective Suzuki-Miyaura coupling of diiodopyridines is a powerful tool for the synthesis of complex substituted pyridines. The choice of ligand is paramount in achieving high yields and controlling regioselectivity. Bulky, electron-rich phosphine ligands, such as the Buchwald-type biaryl phosphines, and robust N-heterocyclic carbene ligands are the current state-of-the-art for these challenging transformations.

While this guide provides a comprehensive overview, it is important to recognize that the optimal ligand for a specific diiodopyridine and boronic acid pairing may need to be determined empirically through screening. The principles and data presented here should serve as a strong starting point for this optimization process. As ligand development continues to advance, we can expect even more efficient and selective catalysts for the Suzuki coupling of diiodopyridines to emerge, further expanding the synthetic chemist's toolbox.

References

Sources

Validation

A Comparative Guide to Sonogashira and Suzuki Reactions for C-C Bond Formation on Diiodopyridines

For Researchers, Scientists, and Drug Development Professionals The construction of carbon-carbon (C-C) bonds on pyridine scaffolds is a cornerstone of modern synthetic chemistry, particularly in the development of pharm...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The construction of carbon-carbon (C-C) bonds on pyridine scaffolds is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and functional materials. Diiodopyridines serve as versatile precursors for such transformations. This guide provides an in-depth comparison of two powerful palladium-catalyzed cross-coupling reactions, the Sonogashira and Suzuki reactions, for the functionalization of diiodopyridines. We will delve into their mechanisms, practical considerations, and provide experimental protocols to aid in the selection and execution of the most appropriate method for your synthetic goals.

Mechanistic Overview: Distinct Pathways to C-C Bond Formation

Both the Sonogashira and Suzuki reactions rely on a palladium catalyst to facilitate the coupling of an organohalide with a nucleophilic partner. However, the nature of the nucleophile and the key mechanistic steps differentiate these two transformations.

Sonogashira Reaction: This reaction forms a C(sp²)-C(sp) bond by coupling an aryl or vinyl halide with a terminal alkyne.[1][2] The reaction is typically co-catalyzed by a copper(I) salt.[2][3] The generally accepted mechanism involves two interconnected catalytic cycles.[1]

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition to the diiodopyridine.

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-pyridyl complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the alkynylpyridine and regenerate the Pd(0) catalyst.[4]

Suzuki Reaction: The Suzuki reaction forges a C(sp²)-C(sp²) or C(sp²)-C(sp³) bond by coupling an organohalide with an organoboron compound, typically a boronic acid or ester.[5][6] The key steps are:

  • Oxidative Addition: Similar to the Sonogashira reaction, the catalytic cycle begins with the oxidative addition of the diiodopyridine to a Pd(0) complex.[6]

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center.

  • Reductive Elimination: The diorganopalladium(II) intermediate then reductively eliminates the coupled product, regenerating the Pd(0) catalyst.[7]

Diagram 1: Simplified Catalytic Cycles

G cluster_sonogashira Sonogashira Reaction cluster_suzuki Suzuki Reaction S_OA Oxidative Addition S_TM Transmetalation (from Cu-acetylide) S_OA->S_TM S_RE Reductive Elimination S_TM->S_RE R-C≡C- S_Pd0 Pd(0) S_RE->S_Pd0 S_Product Alkynylpyridine S_RE->S_Product S_Pd0->S_OA Diiodopyridine Su_OA Oxidative Addition Su_TM Transmetalation (from Boronic Acid) Su_OA->Su_TM Su_RE Reductive Elimination Su_TM->Su_RE R-B(OH)2 Su_Pd0 Pd(0) Su_RE->Su_Pd0 Su_Product Aryl/Vinylpyridine Su_RE->Su_Product Su_Pd0->Su_OA Diiodopyridine

Caption: Simplified catalytic cycles for the Sonogashira and Suzuki reactions.

Comparative Analysis: Choosing the Right Tool for the Job

The choice between the Sonogashira and Suzuki reactions for the functionalization of diiodopyridines depends on several factors, including the desired final product, substrate scope, and reaction conditions.

FeatureSonogashira ReactionSuzuki Reaction
Bond Formed C(sp²)-C(sp)C(sp²)-C(sp²), C(sp²)-C(sp³)
Coupling Partner Terminal AlkyneBoronic Acid/Ester
Co-catalyst Typically Copper(I) salt[2]None
Key Side Reactions Homocoupling of alkynes (Glaser coupling)[1][8]Protodeboronation of boronic acid
Functional Group Tolerance Generally good, but sensitive to some reducible groups.Excellent, wide range of functional groups tolerated.[9]
Reagent Stability Terminal alkynes are generally stable.Boronic acids can be prone to decomposition.
Byproducts Amine salts, copper salts.[1]Boron-containing byproducts, salts.[5]

Experimental Considerations and Protocols

Chemoselectivity with Diiodopyridines:

A critical consideration when working with diiodopyridines is the potential for mono- or di-substitution. The relative reactivity of the iodo-substituents is influenced by their position on the pyridine ring. Generally, the C-I bond at the 2- or 6-position is more reactive than at the 3- or 5-position due to electronic effects. For dihalo-substituted pyridines, cross-coupling typically occurs at the C-X bond adjacent to the nitrogen.[10] However, careful control of reaction conditions, including the choice of catalyst, ligand, and stoichiometry of the coupling partner, can often allow for selective mono-functionalization.[11][12]

Protocol 1: Sonogashira Coupling of a Diiodopyridine (General Procedure)

This protocol provides a general method for the mono-alkynylation of a diiodopyridine.

Materials:

  • Diiodopyridine (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)[2]

  • Copper(I) iodide (CuI) (10 mol%)[13]

  • Amine base (e.g., triethylamine or diisopropylamine, 3.0 equiv)[2]

  • Anhydrous, degassed solvent (e.g., THF or toluene)

Experimental Workflow:

G A Combine Diiodopyridine, Pd(PPh₃)₄, and CuI in a Schlenk flask. B Evacuate and backfill with an inert gas (e.g., Argon) three times. A->B C Add anhydrous, degassed solvent and the amine base via syringe. B->C D Add the terminal alkyne dropwise with stirring. C->D E Heat the reaction mixture (e.g., 50-80 °C) and monitor by TLC or LC-MS. D->E F Upon completion, cool to room temperature and quench with saturated aq. NH₄Cl. E->F G Extract with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and concentrate. F->G H Purify the crude product by column chromatography. G->H

Caption: Workflow for a typical Sonogashira coupling reaction.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, and the copper acetylide intermediate can undergo oxidative homocoupling in the presence of air.[1] Therefore, maintaining an inert atmosphere is crucial for reaction efficiency.

  • Amine Base: The amine base is essential for deprotonating the terminal alkyne and for neutralizing the hydrogen halide formed during the reaction.[2]

  • Copper(I) Co-catalyst: The copper(I) salt accelerates the reaction by facilitating the formation of the copper acetylide, which is a more reactive nucleophile than the terminal alkyne itself.[4] However, copper-free Sonogashira protocols exist to avoid the issue of homocoupling.[8]

Protocol 2: Suzuki Coupling of a Diiodopyridine (General Procedure)

This protocol outlines a general procedure for the mono-arylation of a diiodopyridine.

Materials:

  • Diiodopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)[14][15]

  • Phosphine ligand (e.g., SPhos, XPhos, or PPh₃) (4-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0-3.0 equiv)[14]

  • Solvent system (e.g., 1,4-dioxane/water or toluene/water)[15][16]

Experimental Workflow:

G A Combine Diiodopyridine, Arylboronic acid, Palladium catalyst, Ligand, and Base in a Schlenk flask. B Evacuate and backfill with an inert gas (e.g., Argon) three times. A->B C Add degassed solvent system (e.g., dioxane/water). B->C D Heat the reaction mixture (e.g., 80-110 °C) with vigorous stirring. C->D E Monitor the reaction by TLC or LC-MS. D->E F Upon completion, cool to room temperature and dilute with water. E->F G Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate. F->G H Purify the crude product by column chromatography. G->H

Caption: Workflow for a typical Suzuki coupling reaction.

Causality Behind Experimental Choices:

  • Base: The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[7]

  • Ligand: The choice of phosphine ligand is critical and can significantly impact the reaction's efficiency and selectivity. Bulky, electron-rich ligands often promote the oxidative addition and reductive elimination steps.[6]

  • Solvent System: A mixture of an organic solvent and water is often used. Water can aid in the dissolution of the base and facilitate the formation of the active boronate species.[5]

Performance Comparison and Data

The following table summarizes representative yields for mono-functionalization of dihalopyridines from the literature, highlighting the general effectiveness of both methods.

SubstrateReaction TypeCoupling PartnerCatalyst/LigandBaseSolventYield (%)
2,6-DibromopyridineSuzukiPhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O~95%[15]
4-Bromo-2,2'-bipyridineSonogashirap-TolylacetylenePd(PPh₃)₄/CuI-Toluene~85%[13]
2,4-DichloropyridineSuzukiArylboronic acidsPd/IPr--Moderate to good[10]
3,5-Dibromo-2,6-dichloropyridineSonogashiraVarious alkynes---Good yields[17]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Conclusion and Future Outlook

Both the Sonogashira and Suzuki reactions are highly effective and versatile methods for the formation of C-C bonds on diiodopyridine scaffolds. The Sonogashira reaction is the method of choice for introducing alkynyl moieties, leading to the synthesis of important conjugated systems. The Suzuki reaction, with its broad substrate scope, excellent functional group tolerance, and generally milder reaction conditions, is a workhorse for the synthesis of biaryl and related structures.[5][9]

The choice between these two powerful reactions will ultimately be dictated by the specific synthetic target. For the synthesis of alkynylpyridines, the Sonogashira reaction is the clear choice. For the introduction of aryl, heteroaryl, or certain alkyl groups, the Suzuki reaction is often preferred due to its robustness and the commercial availability of a vast array of boronic acids.[5]

Continuing advancements in catalyst design, including the development of more active and stable palladium complexes and ligands, are further expanding the capabilities of both reactions, enabling couplings under even milder conditions and with greater efficiency.[18][19][20]

References

  • Current time information in Denbighshire, GB. (n.d.).
  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Hajipour, A. R., & Khorsandi, Z. (2019). Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents under mild conditions. Nanochemistry Research, 4(2), 132-139.
  • Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents and under mild conditions - Nanochemistry Research. (n.d.). Retrieved from [Link]

  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - RSC Publishing. (n.d.). Retrieved from [Link]

  • Palladium(II) complex for catalyzing sonogashira coupling reactions and a method thereof - Google Patents. (n.d.).
  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. (n.d.). Retrieved from [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH. (n.d.). Retrieved from [Link]

  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (n.d.). Retrieved from [Link]

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines - Sci-Hub. (n.d.). Retrieved from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020, April 20). Retrieved from [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - ResearchGate. (2017, July 13). Retrieved from [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. (2023, February 7). Retrieved from [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ArODES. (n.d.). Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved from [Link]

  • Crystal structures of three 4-substituted-2,2′-bipyridines synthesized by Sonogashira and Suzuki–Miyaura cross-coupling reactions - NIH. (n.d.). Retrieved from [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. (2025, September 22). Retrieved from [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. (2023, August 23). Retrieved from [Link]

  • Catalysts for Suzuki–Miyaura Coupling Reaction - MDPI. (n.d.). Retrieved from [Link]

  • Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters - MDPI. (n.d.). Retrieved from [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - NIH. (n.d.). Retrieved from [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Comparative

A Comparative Guide to In-situ Reaction Monitoring of 2,6-Diiodo-5-methoxypyridin-3-ol Coupling Reactions

Introduction: The Challenge and Opportunity of a Pivotal Building Block In the landscape of modern drug discovery and development, substituted pyridinols are invaluable scaffolds. Among them, 2,6-Diiodo-5-methoxypyridin-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Opportunity of a Pivotal Building Block

In the landscape of modern drug discovery and development, substituted pyridinols are invaluable scaffolds. Among them, 2,6-Diiodo-5-methoxypyridin-3-ol stands out as a highly functionalized building block, primed for diversification through palladium-catalyzed cross-coupling reactions. Its two distinct iodine atoms offer pathways for sequential, regioselective functionalization, enabling the construction of complex molecular architectures. However, the very reactivity that makes this molecule attractive also presents significant challenges.

Controlling the regioselectivity of Suzuki, Sonogashira, or Buchwald-Hartwig aminations on a di-iodinated substrate is non-trivial. Furthermore, ensuring reaction completeness, identifying the formation of impurities, and understanding the kinetic profile are critical for developing robust, scalable, and safe pharmaceutical processes. Traditional offline analysis, involving quenching and sample preparation, provides only discrete snapshots of the reaction, often missing transient intermediates and the true kinetic behavior.

This guide provides a comparative analysis of modern in-situ (in the reaction vessel) monitoring techniques, falling under the umbrella of Process Analytical Technology (PAT).[1][2] PAT is a framework encouraged by regulatory bodies to design and control manufacturing processes through timely measurements of critical quality and performance attributes.[1][2][3] By integrating real-time analytics, researchers can gain a profound understanding of reaction mechanisms, optimize process parameters, and ensure the quality of the final active pharmaceutical ingredient (API). We will explore the practical application, strengths, and limitations of key spectroscopic techniques for monitoring the coupling reactions of 2,6-Diiodo-5-methoxypyridin-3-ol, providing the insights necessary to select the optimal tool for your research and development needs.

A Primer on Relevant Coupling Reactions

The C-I bonds of 2,6-Diiodo-5-methoxypyridin-3-ol are prime targets for palladium-catalyzed cross-coupling. The principal reactions include:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids or esters. This versatile reaction is a cornerstone of modern organic synthesis.[4]

  • Sonogashira Coupling: Formation of C-C bonds with terminal alkynes, a powerful method for introducing alkynyl moieties.[5][6]

  • Buchwald-Hartwig Amination: Formation of C-N bonds with amines, crucial for synthesizing a vast array of pharmaceutically relevant compounds.[7][8][9]

Each of these reactions proceeds through a complex catalytic cycle involving oxidative addition, transmetalation (for Suzuki/Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[7][9] In-situ monitoring provides the means to observe the real-time consumption of reactants and the formation of products, and in some cases, to detect key intermediates within these cycles.

Comparative Analysis of In-Situ Monitoring Techniques

The choice of an in-situ monitoring technique is dictated by the specific information required, the nature of the reaction medium (e.g., homogeneity, solvent opacity), and practical considerations like cost and ease of implementation.

Mid-Infrared (Mid-IR) Spectroscopy / ATR-FTIR

Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy is a workhorse of PAT for its robustness and broad applicability.[10] A diamond-tipped ATR probe is inserted directly into the reaction vessel, allowing for continuous monitoring without the need for sample extraction.[10][11]

Principle of Operation: Mid-IR energy is passed through the ATR crystal. An evanescent wave penetrates a short distance into the reaction mixture, and the absorption of IR radiation at specific frequencies corresponds to the vibrational modes of the molecules present. By tracking the intensity of characteristic absorption bands over time, one can quantify the concentration of reactants, products, and intermediates.[10][12]

Why it's a strong choice: For the coupling of 2,6-Diiodo-5-methoxypyridin-3-ol, FTIR can readily distinguish between the C-I stretching vibrations of the starting material and the newly formed bonds or changes in the aromatic ring's substitution pattern. For instance, in a Sonogashira coupling, the disappearance of the terminal alkyne C-H stretch and the appearance of product-specific bands can be easily tracked.

Experimental Workflow:

Figure 1. General Workflow for In-Situ ATR-FTIR Monitoring. cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis A Assemble Reactor with ATR-FTIR Probe B Perform Background Scan (Solvent + Reagents) A->B Ensure clean optics C Initiate Reaction (e.g., add catalyst) B->C Establish baseline D Acquire Spectra Continuously (e.g., every 1 min) C->D Start data logging E Process Data in Real-Time: Baseline Correction, Peak Integration D->E F Generate Kinetic Profiles (Concentration vs. Time) E->F G Identify Reaction Endpoint & Intermediates F->G Interpret data

Caption: Figure 1. General Workflow for In-Situ ATR-FTIR Monitoring.

Detailed Protocol: ATR-FTIR Monitoring of a Suzuki Coupling

  • Setup: Assemble a temperature-controlled jacketed reactor equipped with an overhead stirrer and an ATR-FTIR immersion probe (e.g., Mettler-Toledo ReactIR).

  • Background Spectrum: Charge the reactor with 2,6-Diiodo-5-methoxypyridin-3-ol, the boronic acid coupling partner, solvent (e.g., dioxane/water), and base (e.g., K₂CO₃). Heat the mixture to the reaction temperature (e.g., 80 °C) and record a background spectrum. This is a critical step to subtract the spectral features of the starting materials and solvent.

  • Initiation: Prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄) and inject it into the reactor to start the reaction.

  • Data Acquisition: Immediately begin acquiring spectra at a set interval (e.g., one spectrum every 60 seconds) for the duration of the reaction.

  • Analysis: Monitor the disappearance of a characteristic peak for the starting material (e.g., a C-I or aromatic ring mode) and the concurrent appearance of a unique product peak. Plot the peak height or area versus time to generate a kinetic profile.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique to FTIR and is particularly powerful for monitoring reactions in aqueous or solvent-heavy systems.[4][13]

Principle of Operation: A monochromatic laser illuminates the sample, and the scattered light is collected. While most light is scattered at the same frequency (Rayleigh scattering), a small fraction is scattered at different frequencies (Raman scattering). This frequency shift corresponds to the vibrational modes of the molecules. Raman is sensitive to changes in bond polarizability, making it excellent for observing symmetric vibrations and bonds involving heavy atoms, such as the C-I bond.[14][15]

Why it's a strong choice: Raman spectroscopy excels where FTIR may struggle. Water is a very weak Raman scatterer, making it an ideal solvent for Raman analysis.[16] Furthermore, the C-I bonds of the starting material and the aromatic rings of both reactant and product provide strong, distinct Raman signals. This allows for clear, real-time tracking of the conversion.[4][13][17] It is also highly effective for monitoring solid-state reactions or slurries.[4][13]

Experimental Considerations: The setup is similar to ATR-FTIR, involving a fiber-optic immersion probe. However, one must be cautious of potential fluorescence from the sample or impurities, which can overwhelm the Raman signal. Choosing a laser with a longer wavelength (e.g., 785 nm) can often mitigate this issue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ NMR provides the most structurally detailed information of any monitoring technique, allowing for unambiguous identification and quantification of nearly all species in the reaction mixture.[18][19]

Principle of Operation: A reaction is carried out directly inside an NMR tube, or a flow system continuously pumps the reaction mixture through the NMR spectrometer.[20] By acquiring spectra (e.g., ¹H, ¹⁹F, ³¹P) over time, one can simultaneously track all NMR-active components.

Why it's a strong choice: For a complex reaction involving 2,6-Diiodo-5-methoxypyridin-3-ol, NMR can definitively distinguish between the mono- and di-substituted products by observing the appearance of new aromatic proton signals and the disappearance of starting material signals. If using phosphine ligands, ³¹P NMR can be used to track the catalyst speciation and potential degradation pathways. The quantitative nature of NMR allows for highly accurate kinetic analysis.[18][19]

Limitations and Causality: The primary drawbacks of in-situ NMR are the high cost and complexity of the equipment and the relatively lower sensitivity compared to vibrational spectroscopy.[16] Reactions must typically be run at higher concentrations. Furthermore, the time required to acquire a single spectrum can limit the ability to monitor very fast reactions, although techniques like Compressed Sensing (CS)-NMR are helping to reduce acquisition times.[18][19]

Mass Spectrometry (MS)

In-situ mass spectrometry offers exceptional sensitivity and is particularly adept at identifying reaction intermediates and byproducts, even at very low concentrations.[7][21]

Principle of Operation: A small, continuous stream of the reaction mixture is sampled and introduced into the ion source of a mass spectrometer (e.g., via Electrospray Ionization, ESI). The system provides real-time data on the mass-to-charge ratio of all ionizable species.[21]

Why it's a strong choice: This technique is unparalleled for mechanistic studies. For a Buchwald-Hartwig amination, for example, it may be possible to directly observe key palladium-ligand or palladium-substrate complexes that are part of the catalytic cycle.[7] This provides direct evidence for proposed mechanisms that is difficult to obtain by other means. The evolution of each ion can be tracked in real-time to build a detailed reaction map.[21]

Limitations and Causality: The main challenge is that the technique is not inherently quantitative without careful calibration and the use of internal standards. The ionization efficiency can vary significantly between different molecules (reactant, product, intermediates), making direct comparison of ion intensities problematic for quantification. Additionally, the process requires extracting material from the reactor, which, while minimal, means it is not a truly non-invasive technique like optical spectroscopy.[22]

Quantitative Data Summary: A Head-to-Head Comparison

FeatureATR-FTIR SpectroscopyRaman SpectroscopyNMR SpectroscopyMass Spectrometry
Information Provided Functional groups, ConcentrationFunctional groups, ConcentrationExact structure, ConcentrationMass-to-charge ratio, Intermediates
Primary Advantage Robust, versatile, good for slurries[10]Excellent for aqueous media, non-polar bonds[16]Unambiguous structural detail[16]Unmatched sensitivity for intermediates[7][21]
Primary Disadvantage Water interference, overlapping peaksPotential for fluorescence[15]High cost, lower sensitivity, slower acquisition[16]Not inherently quantitative, requires sampling[23]
Typical Setup Immersion ProbeImmersion ProbeFlow cell or reaction in NMR tubeSampling line to ion source
Ease of Implementation HighHighLowMedium
Relative Cost MediumMedium-HighHighHigh

Decision Logic: Selecting the Right Tool for the Job

The optimal choice of monitoring technology depends on the primary goal of the experiment. The following diagram illustrates a decision-making framework.

Figure 2. Decision Tree for Selecting an In-Situ Monitoring Technique. cluster_B cluster_C cluster_D A What is the primary goal? B Robust Process Monitoring & Endpoint Determination A->B Kinetics & Control C Detailed Mechanistic Study & Intermediate Detection A->C Mechanism D Unambiguous Structure ID & Regioselectivity A->D Structure B1 Is the reaction mixture a slurry or opaque? B->B1 C1 Are intermediates ionizable? C->C1 D1 Is concentration > ~10 mM and reaction time > minutes? D->D1 B2 ATR-FTIR B1->B2 Yes B3 Raman Spectroscopy B1->B3 No (or aqueous) C2 Mass Spectrometry C1->C2 Yes C3 Consider NMR or Raman C1->C3 No / Unsure D2 In-Situ NMR D1->D2 Yes D3 Rely on offline analysis (HPLC, offline NMR) D1->D3 No

Caption: Figure 2. Decision Tree for Selecting an In-Situ Monitoring Technique.

Conclusion

For researchers and drug development professionals working with valuable substrates like 2,6-Diiodo-5-methoxypyridin-3-ol, moving beyond traditional offline analysis is not just an improvement—it is a necessity for efficient, robust, and safe process development. In-situ monitoring techniques like ATR-FTIR, Raman, NMR, and Mass Spectrometry provide a continuous, data-rich view into the heart of the chemical transformation.

For routine kinetic analysis, reaction optimization, and endpoint determination in common organic solvents, ATR-FTIR offers a superb balance of performance, cost, and ease of use. Raman spectroscopy becomes the tool of choice for reactions in aqueous media or when C-I and symmetric bond vibrations are of key interest. For unparalleled structural elucidation to resolve questions of regioselectivity and for tracking catalyst speciation, in-situ NMR is the gold standard, provided the experimental constraints can be met. Finally, for deep mechanistic dives to identify fleeting, low-concentration intermediates, in-situ MS provides sensitivity that no other technique can match.

By understanding the principles and comparative strengths of these technologies, scientists can select the most appropriate tool to accelerate development, deepen process understanding, and ultimately deliver higher quality pharmaceutical products.

References

  • Štrukil, V., Grgičević, I., Meštrović, E., & Užarević, K. (2021). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. Chemistry – A European Journal, 27(3), 1036-1044. Available from: [Link]

  • Alli, S., et al. (2023). A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis. Molecules, 28(14), 5399. Available from: [Link]

  • Kim, J. Y., et al. (2022). Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. Pharmaceutics, 14(7), 1436. Available from: [Link]

  • Wang, D., et al. (2022). In Situ Monitoring of Palladium-Catalyzed Chemical Reactions by Nanogap-Enhanced Raman Scattering using Single Pd Cube Dimers. Journal of the American Chemical Society, 144(11), 5009-5017. Available from: [Link]

  • Perry, M. W., et al. (2019). Step-by-step real time monitoring of a catalytic amination reaction. Chemical Communications, 55(72), 10721-10724. Available from: [Link]

  • Wang, Y., et al. (2023). In-Situ Reaction Monitoring and Mechanistic Studies by Mass Spectrometry: Heterogeneous Photocatalysis and Initial Contact Reaction. Analytical Chemistry, 95(34), 12798-12805. Available from: [Link]

  • Wu, Y., et al. (2014). In situ study of reaction kinetics using compressed sensing NMR. Chemical Communications, 50(92), 14137-14140. Available from: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available from: [Link]

  • Cain, M. H., et al. (1995). Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Google Patents. EP0655998B1.
  • Wang, D., et al. (2022). In Situ Monitoring of Palladium-Catalyzed Chemical Reactions by Nanogap-Enhanced Raman Scattering using Single Pd Cube Dimers. PubMed. Available from: [Link]

  • Wu, Y., et al. (2014). In situ study of reaction kinetics using compressed sensing NMR. ResearchGate. Available from: [Link]

  • Štrukil, V., et al. (2020). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. ResearchGate. Available from: [Link]

  • Toubi, A., et al. (2012). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. Chemistry – A European Journal, 18(4), 1251-1259. Available from: [Link]

  • Gilday, J. P., et al. (2015). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Organic & Biomolecular Chemistry, 13(28), 7792-7799. Available from: [Link]

  • European Patent Office. (1984). Preparation of 2-chloro-5-methylpyridine. Patent 0121320. Available from: [Link]

  • Malig, T. C., et al. (2020). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. ChemRxiv. Available from: [Link]

  • Gemo, N., et al. (2021). In situ sensors for flow reactors – a review. Reaction Chemistry & Engineering, 6(6), 947-961. Available from: [Link]

  • Mettler-Toledo. (2016). In Situ FTIR Reaction Monitoring. YouTube. Available from: [Link]

  • Stolar, T., et al. (2021). Mechanistic study of the mechanochemical PdII-catalyzed bromination of aromatic C–H bonds by experimental and computational methods. ChemRxiv. Available from: [Link]

  • Singh, R., et al. (2013). Process Analytical Technology (PAT) in Pharmaceutical Development and its Application. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 39-45. Available from: [Link]

  • Wang, D., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13467-13479. Available from: [Link]

  • Merlo, A. A., et al. (2006). Process for producing 2,3-diamino-6-methoxypyridine. Google Patents. US20060080790A1.
  • Leadbeater, N. E., & Tominack, B. J. (2003). Real-time monitoring of microwave-promoted Suzuki coupling reactions using in situ Raman spectroscopy. Tetrahedron Letters, 44(45), 8653-8656. Available from: [Link]

  • Toubi, A., et al. (2012). Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling. PubMed. Available from: [Link]

  • Kumar, P., et al. (2022). In situ palladium-doped conjugated polymer network for visible light and natural sunlight-driven Suzuki type cross-coupling reaction at room temperature. Catalysis Science & Technology, 12(10), 3299-3310. Available from: [Link]

  • Wang, D., et al. (2022). In Situ Monitoring of Palladium-Catalyzed Chemical Reactions by Nanogap-Enhanced Raman Scattering using Single Pd Cube Dimers. ResearchGate. Available from: [Link]

  • Foley, D. P., et al. (2018). Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. Reaction Chemistry & Engineering, 3(4), 436-446. Available from: [Link]

  • Ismayilova, M., et al. (2016). In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. Organic Process Research & Development, 20(1), 146-152. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • Mtoz Biolabs. (n.d.). Advantages and Disadvantages of Multiple Reaction Monitoring. Available from: [Link]

  • Al-Zaydi, K. M. (2014). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-. ResearchGate. Available from: [Link]

  • Malig, T. C., et al. (2017). The More, The Better: Simultaneous In Situ Reaction Monitoring Provides Rapid Mechanistic and Kinetic Insight. Topics in Catalysis, 60, 1439-1447. Available from: [Link]

  • dos Santos, M. S., et al. (2016). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 21(9), 1143. Available from: [Link]

  • Foley, D. P., et al. (2018). Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. ResearchGate. Available from: [Link]

  • Fantoni, T., et al. (2025). Mastering Palladium Catalyzed Cross-Coupling Reactions: The Critical Role of In Situ Pre-catalyst Reduction Design. Organic Chemistry Frontiers. Available from: [Link]

  • Zhang, R., et al. (2023). VSe2–xOx@Pd Sensor for Operando Self-Monitoring of Palladium-Catalyzed Reactions. JACS Au, 3(1), 227-235. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available from: [Link]

  • Cain, M. H., et al. (1993). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Google Patents. US5204478A.
  • The Organic Chemist. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available from: [Link]

  • Jordens, J., et al. (2020). In-situ NMR spectroscopy in catalysis. Wiley Analytical Science. Available from: [Link]

  • Pharma Tech Associates. (2022). Applying Process Analytical Technology PAT to Support Real Time Release. YouTube. Available from: [Link]

  • Beamonics. (n.d.). Sampled vs In-Situ Gas Analysis: Which Approach Is Better?. Available from: [Link]

  • University of Cambridge. (2016). Kinetic Profiling by NMR. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 2,6-Diiodo-5-methoxypyridin-3-ol: A Risk-Based Approach to Safety and Operations

The Principle of Prudent Practice: Assessing a Novel Compound In drug discovery and chemical research, we frequently encounter novel molecules for which comprehensive safety data is not yet established. 2,6-Diiodo-5-meth...

Author: BenchChem Technical Support Team. Date: February 2026

The Principle of Prudent Practice: Assessing a Novel Compound

In drug discovery and chemical research, we frequently encounter novel molecules for which comprehensive safety data is not yet established. 2,6-Diiodo-5-methoxypyridin-3-ol falls into this category. Our primary directive in such cases is the principle of "prudent practice," which dictates that we assume the substance is hazardous until proven otherwise.[1]

Our safety protocol is therefore built upon a logical risk assessment process.[6] This involves:

  • Hazard Identification: Inferring potential hazards from the molecule's functional groups.

  • Exposure Assessment: Defining the routes through which exposure could occur during planned procedures.[7]

  • Control Strategy: Implementing a hierarchy of controls to minimize risk.

  • Waste Management: Planning for the safe disposal of all contaminated materials.

The workflow below illustrates this risk-based approach to chemical handling.

G cluster_prep Phase 1: Pre-Operational Assessment cluster_ops Phase 2: Operational Controls cluster_post Phase 3: Post-Operational Plan A Absence of Specific SDS for 2,6-Diiodo-5-methoxypyridin-3-ol B Structural & Functional Group Analysis (Iodo, Pyridine, Phenol) A->B Action C Infer Potential Hazards: - Skin/Eye Irritant - Harmful if Swallowed/Inhaled - Organ Toxicity? - Environmental Hazard B->C Leads to D Consult Institutional Chemical Hygiene Plan (CHP) C->D Cross-reference with E Implement Engineering Controls (Fume Hood) D->E Inform F Define Administrative Controls (Designated Area, SOPs) E->F G Select & Don Personal Protective Equipment (PPE) F->G H Execute Handling Protocol G->H I Segregate Halogenated Organic Waste H->I Generates J Decontaminate Work Area & Glassware I->J K Dispose of Waste via EHS Protocols J->K

Caption: Risk assessment workflow for handling chemicals with unknown hazards.

Inferred Hazard Identification

The structure of 2,6-Diiodo-5-methoxypyridin-3-ol contains several functional groups that suggest potential hazards based on well-characterized analogous compounds.

  • Halogenated Aromatic Core (Diiodo-pyridine): Organic iodides can be toxic and may pose environmental hazards. Similar halogenated pyridines and aromatic compounds are often classified as skin and eye irritants.[8][9] Inhalation or ingestion should be avoided.

  • Phenolic Hydroxyl (-OH) Group: Phenols are known to be corrosive or irritants to skin and eyes. Systemic toxicity can occur through skin absorption.

  • Pyridine Ring: Pyridine and its derivatives can be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the respiratory system.[9]

Given these components, we must assume the compound is, at a minimum:

  • Harmful if swallowed.[8]

  • A skin and eye irritant.[8][10]

  • Potentially toxic to specific target organs upon repeated exposure.

  • An environmental hazard requiring controlled disposal.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable.[11][12] The selection is based on preventing all potential routes of exposure—dermal, ocular, and inhalation.[13][14]

Protection Level Required Equipment Rationale & Causality
Primary Engineering Control Certified Chemical Fume HoodThe primary line of defense. All manipulations of the solid compound or its solutions must be performed within a fume hood to prevent inhalation of powders or vapors and to contain any potential spills.[4][15]
Eye & Face Protection Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes.[13][16] A face shield should be worn over the goggles when handling larger quantities (>1g) or during procedures with a higher splash risk.[11][13]
Hand Protection Double Gloving: NitrileNitrile gloves offer good protection against a wide range of chemicals, including solvents and limited exposure to acids and bases.[11] Double gloving minimizes the risk of exposure from a single glove failure. Change gloves immediately if contamination is suspected.
Body Protection Flame-Resistant (FR) Lab CoatA lab coat is essential to protect skin and clothing.[11] An FR-rated coat is recommended as a best practice, especially when flammable solvents are present in the procedure.
Foot Protection Closed-toe, non-perforated shoesProtects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling 2,6-Diiodo-5-methoxypyridin-3-ol in a laboratory setting.

4.1. Preparation and Designated Area

  • Designate the Work Area: All work must be conducted within a certified chemical fume hood.[17] Mark the designated area with signage indicating that a hazardous compound is in use.

  • Assemble Materials: Before introducing the chemical, ensure all necessary equipment (glassware, spatulas, solvents, waste containers) is inside the fume hood. This minimizes traffic in and out of the containment area.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed. Know the location of the appropriate fire extinguisher and spill kit.

  • Don PPE: Put on all required PPE as detailed in the table above before beginning any work.

4.2. Handling the Compound (Solid)

  • Transport: Use secondary containment (e.g., a beaker or plastic tub) to transport the chemical container from storage to the fume hood.[18]

  • Weighing: If possible, weigh the compound directly within the fume hood. If an external balance must be used, tare a sealed container, add the compound inside the hood, seal the container, and then weigh it externally. This prevents the release of chemical dust into the open lab.

  • Transfers: Use dedicated spatulas for transfers. Avoid creating dust by handling the solid gently.[15]

4.3. Preparing Solutions

  • Solvent Dispensing: Add solvent to the solid compound slowly to avoid splashing.

  • Mixing/Dissolving: If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent vapor release.

  • Labeling: Immediately label any container holding the compound or its solutions with the full chemical name, concentration, solvent, date, and appropriate hazard pictograms.[19]

Disposal Plan: Managing Halogenated Waste

Proper segregation and disposal of chemical waste are critical to laboratory safety and environmental compliance.[20]

5.1. Waste Segregation

  • Halogenated Organic Waste: 2,6-Diiodo-5-methoxypyridin-3-ol and any solutions containing it must be disposed of in a dedicated "Halogenated Organic Waste" container. Do not mix with non-halogenated waste.

  • Contaminated Solids: Used gloves, weigh papers, and other contaminated disposable items must be placed in a sealed, labeled bag and disposed of as solid hazardous waste according to your institution's guidelines.

  • Sharps: Contaminated needles or sharp-edged tools must be disposed of in a designated sharps container.[21]

5.2. Decontamination

  • Work Surfaces: At the end of the procedure, wipe down the designated work area in the fume hood with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. The cleaning wipes must be disposed of as solid hazardous waste.

  • Glassware: Rinse all contaminated glassware with a small amount of an appropriate solvent, and decant the rinsate into the halogenated waste container. Then, wash the glassware according to standard laboratory procedures.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Diiodo-5-methoxypyridin-3-ol
Reactant of Route 2
2,6-Diiodo-5-methoxypyridin-3-ol
© Copyright 2026 BenchChem. All Rights Reserved.